Siremadlin

Catalog No.
S548260
CAS No.
1448867-41-1
M.F
C26H24Cl2N6O4
M. Wt
555.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siremadlin

CAS Number

1448867-41-1

Product Name

Siremadlin

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Molecular Formula

C26H24Cl2N6O4

Molecular Weight

555.4 g/mol

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N

SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

solubility

Soluble in DMSO, not in water

Synonyms

Siremadlin; HDM201; HDM 201; HDM-201; NVP-HDM201; NVP-HDM-201; NVP-HDM 201.

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC

The exact mass of the compound Siremadlin is 554.1236 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Siremadlin HDM201 p53-MDM2 interaction mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathway

Siremadlin specifically binds to the p53-binding pocket on the MDM2 protein. Under normal conditions, MDM2 regulates p53 by tagging it for proteasomal degradation, keeping its levels low. In many cancer cells, this pathway remains intact, but the cancer relies on high MDM2 activity to suppress p53's tumor-suppressing functions. By blocking this interaction, this compound prevents p53 degradation, leading to its accumulation and activation [1] [2].

The following diagram illustrates the signaling pathway and biological outcomes triggered by this compound:

This compound inhibits MDM2, leading to p53 accumulation and activation of downstream pathways.

The specific downstream effects depend on the dosing regimen. Pulsed high-dose treatment strongly induces the pro-apoptotic protein PUMA, leading to rapid apoptosis. In contrast, fractionated low-dose treatment primarily induces p21, leading to cell cycle arrest [1].

Clinical Dosing, Efficacy, and Safety

The first-in-human Phase I study established recommended doses for future studies and provided initial evidence of clinical activity [3] [1].

Dosing Regimens and Efficacy The table below summarizes key dosing regimens from the Phase I study and their observed antitumor activity.

Regimen Code Schedule Recommended Dose for Expansion (RDE) Observed Activity (at RDE)

| 1A | Day 1 of a 21-day cycle [3] [1] | Solid tumors: Not defined Hematologic: 250 mg [3] | AML: ORR 20% (95% CI, 4.3–48.1) [3] | | 1B | Days 1 & 8 of a 28-day cycle [3] [1] | Solid tumors: 120 mg [3] [1] Hematologic: 120 mg [3] | Solid tumors: ORR 10.3% (95% CI, 2.2–27.4) AML: ORR 4.2% (95% CI, 0.1–21.1) [3] | | 2C | Days 1-7 of a 28-day cycle [3] [1] | Hematologic: 45 mg [3] | AML: ORR 22.2% (95% CI, 8.6–42.3) [3] |

Safety and Tolerability The safety profile was characterized by on-target adverse events, primarily myelosuppression [3] [1].

  • Most Common Grade 3/4 Events: Thrombocytopenia and neutropenia were more frequent and severe in patients with hematologic malignancies (71%) than in those with solid tumors (45%) [3] [1].
  • Notable Risks: Tumor lysis syndrome (TLS) was observed in 22 patients, a known risk when activating p53 in hematologic cancers [3] [1].
  • Combination Therapy: Early-phase data of this compound with venetoclax showed a manageable safety profile, with the most common grade ≥3 treatment-related adverse events being neutropenia (28%) and thrombocytopenia (22%) [4].

Experimental Protocols for Preclinical Research

For scientists designing in vitro experiments to evaluate this compound, the following protocols provide a starting point.

In Vitro Cell Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to this compound.

  • Cell Lines: Use p53 wild-type cancer cell lines (e.g., Nalm-6 for leukemia) and their TP53-knockout isogenic counterparts as controls [5].
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired working concentrations in culture medium. Final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [6] [2].
  • Treatment: Plate cells and treat them with a range of this compound concentrations. A typical range is from nanomolar to low-micromolar.
  • Incubation: Incubate cells with the drug for 72 hours [2].
  • Viability Readout: Measure cell viability using standard assays (e.g., MTT, CellTiter-Glo). Calculate IC50 values.
  • Key Controls: Include TP53-mutant cells to confirm the effect is p53-dependent [5].

Western Blot Analysis of Mechanism This protocol confirms target engagement and activation of the p53 pathway.

  • Cell Treatment: Treat p53 wild-type cells with this compound (e.g., at IC50 or higher) for 16-24 hours. Include a DMSO-only vehicle control [2].
  • Protein Extraction: Lyse cells and quantify protein concentration.
  • Antibodies: Use antibodies against:
    • p53 and phospho-p53 (Ser15): To show stabilization and activation.
    • p21: A key target gene for cell cycle arrest.
    • PUMA: A key mediator of p53-dependent apoptosis.
    • MDM2: To observe its potential upregulation as part of the feedback loop.
    • Loading Control: e.g., β-Actin or GAPDH [2].
  • Expected Result: Increased levels of p53, p-p53, p21, PUMA, and MDM2 in TP53 wild-type cells, but not in TP53-mutant or knockout cells.

Future Research Directions

This compound continues to be investigated in clinical trials, with several key areas of focus:

  • Combination Therapies: Ongoing studies are evaluating this compound in combination with other agents, such as BCL-2 inhibitors (venetoclax) in AML and high-risk MDS, based on strong preclinical synergy [4].
  • Biomarker Identification: Research is needed to identify additional biomarkers beyond TP53 status that can predict response and help select patients most likely to benefit [5].
  • Mechanisms of Resistance: Understanding how tumors develop resistance to MDM2 inhibition is crucial for improving long-term efficacy. Potential mechanisms include acquired mutations in TP53 or its downstream pathway components [5].

References

Siremadlin preclinical research discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Siremadlin functions by disrupting a key regulatory interaction in cancer cells [1] [2].

  • Target Engagement: It binds to the p53-binding pocket of the MDM2 protein with picomolar affinity and a selectivity ratio of over 10,000-fold versus the related protein MDMX [2].
  • Pathway Reactivation: This binding disrupts the MDM2-p53 interaction, preventing p53 ubiquitination and degradation. The resulting stabilization and accumulation of p53 protein leads to the transcriptional activation of genes responsible for cell cycle arrest and apoptosis [1] [2].

The following diagram illustrates this core mechanism and its cellular consequences:

G cluster_normal Normal State (MDM2 Active) cluster_treatment With this compound (HDM201) MDM2 MDM2 p53_inactive p53 (Inactive/Degraded) MDM2->p53_inactive Targets for degradation CellGrowth Cell Growth & Survival p53_inactive->CellGrowth This compound This compound This compound->MDM2 Inhibits p53_active p53 (Stabilized & Active) CellDeath Cell Cycle Arrest & Apoptosis p53_active->CellDeath

This compound inhibits MDM2, stabilizing p53 to trigger anti-cancer pathways.

Key Preclinical Findings

Preclinical studies demonstrated that this compound's efficacy is strictly dependent on TP53 status and showed potent activity across multiple cancer models.

Table 1: Summary of Key Preclinical Findings
Cancer Model TP53 Status Key Experimental Readout Efficacy (IC₅₀ or Effect) Source
B-cell Leukemia (CLL) Wild-type Cell viability (XTT assay), Apoptosis Sensitive (Dose-dependent growth inhibition) [1]
B-cell Leukemia (CLL) Mutant / Homozygous KO Cell viability (XTT assay) Resistant (Significant resistance) [1]
Various Solid Tumors (Xenograft models) Wild-type Tumor regression (in vivo) Effective tumor regression with various dosing schedules [2]
General p53 wild-type cancer cell lines Wild-type Cell cycle arrest & Apoptosis Robust, p53-dependent activity; highly selective across cell line panels [2]

Experimental Protocols from Preclinical Research

The methodology from the CLL study provides a representative example of a standard preclinical workflow for evaluating this compound [1].

In Vitro Cell Viability Assay (XTT Assay)
  • Cell Lines: A panel of B-cell leukemia lines (e.g., Nalm-6) with defined TP53 status (wild-type, heterozygous knockout, homozygous knockout), and primary CLL patient samples.
  • Compound Preparation: HDM201 (this compound) stock solution dissolved in DMSO, with subsequent dilutions.
  • Procedure: Cells were plated at a density of 0.2 x 10⁶ cells/mL and treated with a concentration range of this compound (e.g., 0 to 10 µM) for 72 hours.
  • Viability Measurement: Cell growth inhibition was assessed using an XTT assay kit after a 4-hour incubation with the reagent. Data was normalized to DMSO-treated controls, and IC₅₀ values were calculated.
Apoptosis and Pathway Analysis
  • p53 Stabilization: Confirmed via Western blotting to detect increased p53 protein levels in treated cells.
  • Downstream Gene Expression: Analyzed using quantitative RT-PCR to measure the induction of p53 target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2) in TP53 wild-type vs. mutant cells.
In Vivo Efficacy Studies
  • Models: Used patient-derived xenograft (PDX) models of p53 wild-type human cancers.
  • Dosing: this compound was administered orally (e.g., 75 mg/kg in uveal melanoma PDX models).
  • Endpoint: Monitored for tumor regression and pharmacodynamic biomarker activation [2].

From Discovery to Clinical Translation

This compound's preclinical profile supported its advancement into clinical trials and informed trial design [3] [2].

  • Clinical Trial Basis: A first-in-human Phase I study established the safety profile and recommended dosing regimens for future studies. The trial design explored different schedules (pulsed high-dose vs. fractionated low-dose) based on the preclinical observation that they can trigger distinct p53-dependent mechanisms (rapid apoptosis vs. cell cycle arrest) [3] [2].
  • Ongoing Clinical Investigation: Multiple clinical trials are ongoing, investigating this compound as a monotherapy and in combination regimens for conditions like Acute Myeloid Leukemia (AML) and soft-tissue sarcomas [2].

Key Takeaways for Researchers

  • Strict TP53 Dependency: The primary biomarker for this compound response is the presence of wild-type TP53. Preclinical models with TP53 mutations or knockouts consistently show resistance [1]. This underscores the need for robust patient stratification in clinical programs.
  • Versatile Dosing Schedules: Preclinical data suggested that different dosing schedules could exploit distinct p53-mediated biological effects, a feature that has been actively explored in the clinic [3] [2].
  • Promising Combination Potential: Based on its mechanism, this compound is a rational candidate for combination therapies. A Phase Ib study has already demonstrated the feasibility and preliminary efficacy of combining this compound with ribociclib (a CDK4/6 inhibitor) in liposarcoma [1].

References

p53-MDM2 negative feedback loop and Siremadlin inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The p53-MDM2 Negative Feedback Loop

The p53 tumor suppressor protein acts as a critical "guardian of the genome," regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress [1]. Murine Double Minute 2 (MDM2, or HDM2 in humans) is a primary negative regulator of p53, forming an essential feedback loop [1].

The diagram below illustrates the core components and dynamics of this regulatory loop.

p53_pathway Core p53-MDM2 Feedback Loop Cellular_Stress Cellular_Stress p53 p53 Cellular_Stress->p53  Stabilizes MDM2 MDM2 p53->MDM2  Transactivates Target_Genes Target_Genes p53->Target_Genes  Transactivates MDM2->p53  Ubiquitinates & Degrades MDM2->p53  Blocks Transactivation Domain

The p53-MDM2 interaction represents a highly validated target for cancer therapy, particularly in tumors that retain the wild-type TP53 gene [2].

Siremadlin (HDM201) as an MDM2-p53 Antagonist

This compound (HDM201) is a second-generation, selective small-molecule inhibitor designed to disrupt the p53-MDM2 interaction [3]. By binding to the p53-pocket on MDM2, it prevents MDM2 from inactivating p53, leading to p53 stabilization and activation of its tumor-suppressive transcriptional programs [2].

Key Preclinical and Clinical Findings for this compound:

Aspect Experimental Model/Patient Population Key Findings & Quantitative Data
Mechanism of Action TP53 wild-type & heterozygous KO B-cell lines [3] Stabilizes p53 protein; induces apoptosis in sensitive models.
Efficacy & Selectivity Nalm-6 B-cell line (isogenic TP53 variants) [3] IC50: TP53 wild-type and heterozygous cells were sensitive; homozygous TP53-KO and mutant cells exhibited significant resistance.
Clinical Activity Advanced wild-type TP53 solid tumors & acute leukemia (Phase I trial) [3] Established a consistent safety profile and showed preliminary anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML).
Combination Therapy Well-differentiated/dedifferentiated liposarcoma (Phase Ib trial) [3] Co-targeting with Ribociclib (CDK4/6 inhibitor) showed manageable toxicity and early signs of antitumor activity.

Landscape of MDM2-p53 Inhibitors in Clinical Development

This compound is one of several MDM2 inhibitors that have advanced to clinical trials. The table below summarizes other key candidates, their developers, and latest clinical data.

Inhibitor (Code Name) Developer Highest Phase & Status (as of 2025) Notable Recent Data (Source)
Alrizomadlin (APG-115) Ascentage Pharma Phase II ORR: 16.7%, DCR: 100% in advanced Adenoid Cystic Carcinoma (ACC) as monotherapy [4]. Combined with PD-1 inhibitor showed activity in MPNST and liposarcoma [4].
This compound (HDM201) Novartis Phase I/II Multiple ongoing trials in AML and solid tumors, both as monotherapy and in combinations [3].
RG7112 Roche Phase I First MDM2 inhibitor to enter clinical trials [2].
Idasanutlin (RG7388) Roche Phase III A more potent successor to RG7112; activity studied in combination regimens [2].
KRT-232 (Navtemadlin) Sun Pharma / Kartos Therapeutics Phase III A non-imidazoline inhibitor; clinical development ongoing for Merkel cell carcinoma and myelofibrosis.

Core Experimental Protocols for MDM2 Inhibitor Research

The methodologies below are standard protocols used to investigate the biological effects and efficacy of MDM2 inhibitors like this compound.

In Vitro Cell Viability and Specificity Assay

This protocol validates the p53-dependent mechanism of action and determines compound potency [3].

  • Cell Lines: A panel of isogenic cell lines with varying TP53 status (e.g., wild-type, heterozygous knockout, homozygous knockout, mutant) is used.
  • Procedure:
    • Plate cells at a density of 0.2 × 10⁶ cells/mL in 96-well plates.
    • After 24 hours, treat cells with a concentration gradient of the MDM2 inhibitor (e.g., 0 to 10 µM for this compound) for 72 hours.
    • Assess cell viability using a metabolic activity assay like XTT.
    • Calculate IC₅₀ values and compare across TP53 genotypes to confirm on-target activity.
  • Key Analysis: Western blotting to monitor p53 and p21 protein stabilization post-treatment.
Gene Knockdown to Investigate Cooperativity

This experiment tests whether MDMX (MDM4), a homolog of MDM2, also contributes to p53 inactivation and if its inhibition cooperates with MDM2 blockers [5].

  • Procedure:
    • Transfert cells with MDMX-specific siRNA or a non-targeting control siRNA.
    • Treat the transfected cells with an MDM2 inhibitor (e.g., Nutlin-3a) at a sub-maximal concentration.
    • Harvest cell lysates and analyze by Western Blot to measure protein levels of p53, p21, PUMA, and MDMX.
  • Expected Outcome: MDMX knockdown alone should increase p53 activity. A combination of MDMX siRNA and MDM2 inhibitor should show a synergistic enhancement of p53 target gene expression, indicating cooperativity [5].
Analysis of p53 Transcriptional Activity

This method evaluates the functional outcome of p53 stabilization by measuring the expression of its downstream target genes [5] [3].

  • Procedure:
    • Treat TP53 wild-type cells with the MDM2 inhibitor.
    • After a predetermined time (e.g., 8-24 hours), extract total RNA and synthesize cDNA.
    • Perform Quantitative RT-PCR (qPCR) using primers for canonical p53 target genes like p21, PUMA, MDM2 itself, and MDMX.
    • For proteins, perform Western Blotting on cell lysates to detect p53, p21, PUMA, and MDM2.

Complex Crosstalk: p53, MDM2, and NF-κB Signaling

Beyond the core feedback loop, MDM2 and p53 engage in complex crosstalk with other signaling pathways, most notably the NF-κB pathway.

crosstalk p53-MDM2-NF-κB Crosstalk DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 NFkB NFkB DNA_Damage->NFkB  via ATM MDM2 MDM2 p53->MDM2  Transactivates MDM2->p53  Degrades MDM2->NFkB  Binds & Ubiquitinates (Inhibits Function) NFkB->p53  Functional Antagonism NFkB->MDM2  Transactivates

This intricate crosstalk means that therapeutic MDM2 inhibition can have pleiotropic effects, potentially influencing cancer cell survival, the tumor microenvironment, and anti-tumor immunity through NF-κB modulation [6] [7].

Key Insights for Research and Development

  • Target Patient Population: The efficacy of this compound and other MDM2 inhibitors is highly dependent on the presence of wild-type TP53 [3] [2]. Robust patient stratification based on TP53 status is crucial for clinical success.
  • Understanding Resistance Mechanisms: Tumor cells can resist MDM2 inhibition through mechanisms like MDMX overexpression, which can maintain p53 in an inactive state even when MDM2 is blocked [5]. This underscores the potential of dual MDM2/MDMX targeting strategies.
  • Leveraging Combination Therapies: Combining MDM2 inhibitors with other agents is a promising path forward. Rational combinations include those with CDK4/6 inhibitors (e.g., Ribociclib) [3] or PD-1/PD-L1 checkpoint blockers (e.g., Toripalimab) [4], which have shown synergistic effects in early clinical trials.

References

Siremadlin and Trametinib combination therapy research protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. The combination of MDM2 and MEK inhibitors represents a rationally designed strategy targeting two crucial pathways in cancer cell survival and proliferation.

  • p53 Pathway: The tumor suppressor protein p53 induces cell-cycle arrest and apoptosis. MDM2 is its primary negative regulator, and its overexpression allows tumor cells to evade p53-mediated cell death. Siremadlin binds MDM2, disrupting this interaction and reactivating wild-type p53 function [1] [2].
  • MAPK Pathway: The RAS-RAF-MEK-ERK pathway is a key driver of cell growth. Mutations (e.g., in BRAF or RAS) lead to its constitutive activation. Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, thereby blocking this oncogenic signaling [3].

Preclinical evidence suggests a synergistic interaction between these two drug classes. Mechanistically, this may be explained by DUSP6 suppression in BRAF-mutant, p53-wild-type cells, leading to increased p53 phosphorylation and synergistic induction of pro-apoptotic proteins like PUMA and BIM [4]. This combination is particularly relevant for cancers such as melanoma, colorectal carcinoma, and acute myeloid leukemia (AML) with specific genetic profiles [4] [1] [5].

Quantitative Synergy Assessment

A critical first step is the quantitative evaluation of drug interactions in vitro. Different models can be applied, and consistency across models indicates a strong synergistic effect.

Table 1: Models for Quantifying Drug Synergy in Vitro

Model/Metric Description Synergy Interpretation Reported Value for this compound + Trametinib
MuSyC (β parameter) Concentration-independent; measures % increase in maximal efficacy over the best single agent. β > 0 indicates synergistic efficacy [4]. 23.12% [4] [6]
SynergyFinder (δ score) Concentration-dependent; measures average % increase in combination response over model expectation. δ ≥ 5 indicates synergism [4]. 7.48% (Bliss model) [4] [6]
Loewe Additivity Assumes drugs act on the same target. Combination Index (CI) < 1 indicates synergy [4]. Data not provided in search results
Bliss Independence Assumes drugs act independently. Combination Index (CI) < 1 indicates synergy [4]. Data not provided in search results
Protocol: In Vitro Synergy Screening

Objective: To quantify the synergistic cytotoxicity of this compound and Trametinib in a melanoma cell line (e.g., A375).

Materials:

  • A375 cell line (or other BRAF, p53 wild-type lines)
  • This compound and Trametinib stock solutions
  • Cell culture reagents and 96-well plates
  • Viability assay kit (e.g., MTS or RealTime-Glo MT)

Method:

  • Cell Seeding: Seed A375 cells in 96-well plates at a density ensuring linear growth during the assay.
  • Drug Treatment: Prepare a matrix of drug concentrations (e.g., 4x4 or 8x8), covering a range above and below the estimated IC₅₀ for each single agent. Include single-agent and control wells.
  • Incubation: Incubate cells with the drug combinations for 72 hours.
  • Viability Measurement: Assess cell viability according to the chosen assay's protocol.
  • Data Analysis:
    • Normalize data to untreated controls.
    • Input the dose-response matrix into analysis software (e.g., SynergyFinder or the Synergy R package).
    • Calculate synergy scores using multiple reference models (Bliss, Loewe, and MuSyC) for a comprehensive assessment [4].

Preclinical In Vivo Translation

Translating in vitro synergy to in vivo efficacy requires accounting for pharmacokinetic (PK) and pharmacodynamic (PD) interactions using modeling approaches.

Protocol: PBPK/PD Modeling and Virtual Clinical Trials

Objective: To predict human PK/PD and tumor reduction for the this compound and Trametinib combination using a physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) model [7].

Workflow:

  • PBPK Model Development:
    • Develop compound files for this compound and Trametinib using in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data and in vivo PK data from animals and humans [7].
    • For this compound, a first-order absorption model has been shown to accurately predict clinical exposure [7].
    • Incorporate potential PK interactions (e.g., at the absorption level, as suggested by animal studies) into the model [7].
  • PD Model Integration:
    • Link the PBPK model to a PD model of tumor growth inhibition.
    • Incorporate the PD interaction (synergy) based on the in vitro cytotoxicity results, using a parameter like the efficacy synergy (β) from the MuSyC model [4] [7].
  • Virtual Clinical Trial (VCT) Simulation:
    • Define a virtual population matching the target patient cohort (e.g., melanoma patients with BRAF V600E/K and TP53 wild-type tumors).
    • Simulate the PK/PD profiles and tumor size changes for the drug combination under various dosing regimens.
    • The output can be used to estimate the clinical effect and identify optimal dosing strategies before moving to actual trials [7].

The diagram below illustrates this translational workflow.

workflow Start In Vitro Synergy Data PBPK PBPK Model Development (ADME, PK data) Start->PBPK PD PD Model Integration (Tumor growth inhibition) PBPK->PD Synergy Incorporate PD Synergy Parameter (β) PD->Synergy Links PK to PD VCT Virtual Clinical Trial Simulation Synergy->VCT Output Predicted Clinical Efficacy & Dosing VCT->Output

Clinical Trial Considerations

Clinical investigation of this combination is already underway, informing protocol design.

Table 2: Clinical Dosing and Trial Design Considerations

Aspect This compound (HDM201) Trametinib

| Established Single-Agent Doses | Various regimens tested:

  • 120 mg on Days 1 & 8 (28-day cycle) in solid tumors
  • 45 mg on Days 1-7 (28-day cycle) in AML [1] | 2 mg once daily (standard approved dose) [3] [8] | | Combination Trial Dosing (Example) | In a colorectal cancer trial: 40-120 mg on Days 1 & 8 (28-day cycle) [5] | In a colorectal cancer trial: 1.5 mg or 2 mg daily continuous dosing [5] | | Key Patient Selection Criteria | - Locally advanced/metastatic cancer
  • TP53 wild-type status (critical)
  • RAS or BRAF mutation (trial-dependent) [5] | - BRAF V600E/K mutation (for approved uses) [3] [8]
  • Adequate cardiac, hepatic, and renal function [8] | | Primary Endpoint (Phase I) | Determination of Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1] [5] | | | Safety Monitoring | - Thrombocytopenia (on-target effect of MDM2 inhibition)
  • Gastrotoxicities, tumor lysis syndrome [1] | - Cardiac failure, retinal vein occlusion,
  • Interstitial lung disease, skin rash [3] [8] |
Protocol: Clinical Dose Escalation Design (Phase I)

Objective: To determine the Recommended Phase 2 Dose (RP2D) for the this compound and Trametinib combination.

Trial Design:

  • Structure: Open-label, single-center, Phase I dose escalation study [5].
  • Dosing Schedule:
    • This compound: Administered orally on an intermittent schedule (e.g., Days 1 and 8 of a 28-day cycle) to manage hematological toxicity [1] [5].
    • Trametinib: Administered orally once daily, continuously, at a fixed dose (e.g., 1.5 mg or 2 mg) [5].
  • Dose Escalation Method: Utilize a model-based guide, such as the Time-to-event Continual Reassessment Method (TITE-CRM), to guide dose escalation and estimate the MTD [5]. This method is efficient and accounts for the time-to-event nature of dose-limiting toxicities (DLTs).
  • DLT Evaluation Period: DLTs are typically assessed during the first treatment cycle (e.g., 28 days) [1].
  • Safety and PK/PD: Intensive safety monitoring and PK/PD sampling (e.g., for p53 pathway biomarkers in plasma or tumor tissue) should be performed to establish exposure-response relationships.

The diagram below summarizes the key signaling pathways targeted by this combination therapy.

pathways Extracellular Extracellular Signal RAS RAS (Mutant) Extracellular->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation MDM2 MDM2 p53 p53 (Tumor Suppressor) MDM2->p53 Degrades & Inhibits Apoptosis Apoptosis Cell Cycle Arrest p53->Apoptosis Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits This compound This compound (MDM2 Inhibitor) This compound->MDM2 Inhibits

Conclusion

The combination of this compound and Trametinib is a scientifically rational strategy with demonstrated preclinical synergy. Successfully translating this combination from bench to bedside requires a structured protocol encompassing robust in vitro synergy quantification, advanced PBPK/PD modeling for prediction, and carefully designed clinical trials that account for the unique pharmacokinetics and toxicity profiles of both drugs. The ongoing clinical trials will be pivotal in validating this approach and defining its role in the treatment of specific cancer genotypes.

References

Application Notes and Protocols: Co-Targeting CDK4/6 and MDM2 with Ribociclib and Siremadlin in Liposarcoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Liposarcoma Biology and Targeting Rationale

Liposarcoma represents a malignant tumor originating from adipose tissue, accounting for 15%–20% of all soft tissue sarcomas in adults. The disease encompasses multiple histologic subtypes with distinct molecular features and clinical behaviors. The well-differentiated (WDLPS) and dedifferentiated (DDLPS) subtypes are characterized by a consistent genetic abnormality: amplification of the 12q13-15 chromosomal region, which leads to concurrent overexpression of the MDM2 and CDK4 oncogenes. This amplification event occurs in approximately 90% of WDLPS/DDLPS cases, making these genes prime therapeutic targets. The molecular pathogenesis of these subtypes involves MDM2-mediated degradation of the p53 tumor suppressor protein and CDK4-driven cell cycle progression through phosphorylation and inactivation of the retinoblastoma (Rb) protein. This coordinated oncogenic signaling effectively disables two critical tumor suppressor pathways, enabling uncontrolled cellular proliferation and survival.

The rationale for co-targeting both MDM2 and CDK4/6 stems from the frequent co-amplification of these genes in WDLPS/DDLPS and their complementary roles in driving tumorigenesis. CDK4/6 forms complexes with cyclin D to phosphorylate Rb, releasing E2F transcription factors that promote S-phase entry, while MDM2 regulates p53 stability, a key mediator of cell cycle arrest and apoptosis. Dual inhibition creates a synthetic lethal interaction in liposarcoma cells with these specific genetic alterations, potentially enhancing antitumor efficacy while limiting compensatory mechanisms that could drive resistance. Proof-of-concept for this approach comes from a phase Ib clinical trial demonstrating that the combination of siremadlin (MDM2 inhibitor) and ribociclib (CDK4/6 inhibitor) shows manageable toxicity and early signs of antitumor activity in patients with advanced WDLPS or DDLPS who had progressed on prior systemic therapy.

Table 1: Liposarcoma Subtypes and Key Molecular Characteristics

Subtype Frequency Key Genetic Alterations Clinical Behavior
WDLPS 40%-45% of LPS MDM2/CDK4 amplification (12q13-15) Slow growth, local recurrence, minimal metastasis
DDLPS 15%-20% of LPS MDM2/CDK4 amplification, additional genomic complexity Aggressive, higher metastatic potential
MLPS 20%-30% of LPS FUS-DDIT3 or EWSR1-DDIT3 fusion Intermediate, metastasis to unusual sites
PLPS 5%-10% of LPS Complex karyotype, RB/TP53 mutations Highly aggressive, poor prognosis

Clinical Evidence and Therapeutic Rationale

The clinical proof-of-concept for MDM2 and CDK4/6 co-inhibition was established in a phase Ib dose-escalation study (NCT02143635) that evaluated this compound and ribociclib in patients with locally advanced or metastatic WDLPS or DDLPS. The trial employed three different dosing regimens to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). The RDE was established as this compound 120 mg administered once every 3 weeks plus ribociclib 200 mg once daily in a 3-week cycle (2 weeks on, 1 week off). Among 74 enrolled patients, the combination demonstrated encouraging antitumor activity with three patients achieving partial responses and 38 achieving stable disease. The median duration of exposure was 13 weeks (range: 1–174 weeks), indicating acceptable tolerability for the population.

The dose-limiting toxicities observed were primarily Grade 3/4 hematologic events, consistent with the mechanism of action of both drugs in disrupting cell cycle progression. These included neutropenia, thrombocytopenia, and anemia. Notably, one treatment-related death occurred due to hematotoxicity, highlighting the importance of careful patient monitoring and supportive care measures. The therapeutic window for this combination appears manageable with appropriate dose modifications and monitoring. The observed clinical efficacy provides strong rationale for further investigation of this targeted approach in liposarcoma models to optimize dosing schedules and identify predictive biomarkers of response.

Table 2: Key Efficacy Outcomes from Phase Ib Clinical Trial of this compound + Ribociclib

Parameter Regimen A Regimen B (RDE) Regimen C Overall
Patients Enrolled Not specified Not specified Not specified 74
Recommended Dose Not selected This compound 120 mg Q3W + Ribociclib 200 mg QD Not selected -
Partial Responses - - - 3
Stable Disease - - - 38
Treatment Duration - - - Median 13 weeks (range: 1-174)
DLTs - - - 10 patients (primarily G3/4 hematologic)

Experimental Models for Liposarcoma Therapy Development

Preclinical models of liposarcoma are essential tools for evaluating the efficacy, mechanism of action, and potential resistance mechanisms of targeted therapies like the this compound and ribociclib combination. The most relevant models for WDLPS/DDLPS research include patient-derived cell lines, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Patient-derived cell lines retain the characteristic MDM2 and CDK4 amplifications found in human tumors and provide a scalable system for initial drug screening and mechanism studies. However, these models may adapt to in vitro culture conditions, potentially altering their biological characteristics. For this reason, PDX models—created by implanting patient tumor fragments into immunocompromised mice—better preserve the original tumor's histology, genetics, and heterogeneity. These models are particularly valuable for assessing in vivo efficacy and pharmacokinetic/pharmacodynamic relationships.

The selection of appropriate models should be guided by the specific research question. For initial efficacy assessment, established cell lines with documented MDM2/CDK4 amplification status (such as LPS141, DDLS8817, and SW872) provide a reproducible system. For more translational studies aimed at informing clinical trial design, PDX models that recapitulate the dedifferentiated histology and metastatic potential of human DDLPS are preferred. Recently, the development of GEMMs that spontaneously develop liposarcomas with MDM2 and CDK4 amplifications offers the opportunity to study tumorigenesis in an immunocompetent environment, potentially providing insights into how the tumor microenvironment modulates treatment response. Each model system has distinct advantages and limitations that must be considered when designing experimental workflows for evaluating combination therapies.

Table 3: Preclinical Models for Liposarcoma Research

Model Type Examples Advantages Limitations
Cell Lines LPS141, DDLS8817, SW872 High throughput, genetic manipulation feasible Adapted to culture, may not reflect tumor heterogeneity
Patient-Derived Xenografts (PDX) Various from patient samples Preserves tumor heterogeneity and architecture Time-consuming, expensive, requires immunocompromised hosts
Genetically Engineered Mouse Models (GEMMs) Spontaneous MDM2/CDK4-driven models Intact immune system, de novo tumorigenesis Variable penetrance, may not fully recapitulate human disease

In Vitro Protocols for Combination Therapy Assessment

Cell Culture and Compound Preparation

Liposarcoma cell lines (e.g., LPS141, DDLS8817) should be maintained in recommended media (typically RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere. Culture conditions must be optimized for each cell line, and mycoplasma testing should be performed regularly. Cells should be harvested during logarithmic growth phase for all experiments. For compound preparation, this compound and ribociclib should be dissolved in DMSO to create 10 mM stock solutions, which can be stored at -20°C for up to 3 months. Further dilutions should be prepared in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Combination Treatment and Viability Assays

Cell viability should be assessed using validated methods such as CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content as a proxy for metabolically active cells. Seed cells in 96-well plates at optimized densities (typically 2,000–5,000 cells/well depending on doubling time) and allow to adhere overnight. Treat cells with serial dilutions of this compound (0.01–10 µM) and ribociclib (0.01–10 µM) alone and in combination using a matrix design. Include multiple effect levels (e.g., 0.125×, 0.25×, 0.5×, 1×, 2×, 4× IC₅₀ of each drug) to adequately characterize the combination effects. After 72–120 hours of exposure (depending on cell doubling time), measure viability according to the assay manufacturer's protocol. Each condition should include at least six replicates, and the entire experiment should be repeated independently three times to ensure reproducibility.

Cell Cycle and Apoptosis Analysis

For cell cycle analysis, treat cells with vehicle, this compound (at IC₅₀ concentration), ribociclib (at IC₅₀ concentration), or the combination for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, stain cells with propidium iodide (50 µg/mL) containing RNase A (100 µg/mL) for 30 minutes at room temperature protected from light. Analyze DNA content using a flow cytometer, collecting at least 10,000 events per sample. For apoptosis assessment, use Annexin V-FITC/propidium iodide staining according to manufacturer's instructions after 48–72 hours of drug exposure. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Include appropriate controls for compensation and gating strategies.

In Vivo Protocols for Efficacy and Toxicity Assessment

Patient-Derived Xenograft Establishment and Dosing

PDX models should be established from freshly collected patient tumor specimens with confirmed MDM2 and CDK4 amplification, implanted subcutaneously into the flanks of 6–8 week-old immunocompromised mice (NSG or nude strains). Monitor tumor growth until reaching approximately 100–150 mm³ before randomization into treatment groups (typically 8–10 mice per group to ensure adequate statistical power). For dosing preparations, this compound should be formulated in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween-80, while ribociclib can be prepared in 0.5% carboxymethylcellulose sodium salt. Both compounds should be administered via oral gavage. The dosing regimen should follow the clinical schedule: this compound at 20–50 mg/kg once every 3 weeks (based on prior PDX studies) and ribociclib at 50–75 mg/kg daily for 2 weeks followed by 1 week off, continuing for 3–4 cycles.

Tumor Measurement and Toxicity Monitoring

Tumor volume should be measured 2–3 times weekly using digital calipers, calculating volume as (length × width²)/2. Body weight should be recorded simultaneously as an indicator of overall health and potential toxicity. The primary efficacy endpoint is typically percent tumor growth inhibition (%TGI), calculated as: [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively. Statistical analysis should employ mixed-effects models to account for repeated measurements, with post-hoc tests at each time point. For toxicity assessment, collect blood samples at the end of treatment for complete blood count with differential to evaluate hematologic toxicity (neutropenia, thrombocytopenia), which is expected based on the clinical profile. Monitor mice daily for signs of distress, and perform gross necropsy at study termination to examine major organs for abnormalities.

G Start Study Initiation PDX PDX Establishment (MDM2/CDK4 amplified) Start->PDX Randomize Randomization (8-10 mice/group) PDX->Randomize Dosing Treatment Groups: Vehicle, this compound alone, Ribociclib alone, Combination Randomize->Dosing Monitoring Tumor Measurement 2-3 times weekly Body weight monitoring Dosing->Monitoring Endpoints Endpoint Assessment: Tumor volume, CBC, IHC, Molecular Analysis Monitoring->Endpoints Analysis Data Analysis: %TGI, Synergy Calculations, Statistical Testing Endpoints->Analysis

Figure 1: In vivo experimental workflow for evaluating this compound and ribociclib combination therapy in liposarcoma PDX models

Molecular Analyses and Biomarker Assessment

Immunohistochemistry and Protein Analysis

Tumor tissues from in vivo studies should be formalin-fixed and paraffin-embedded (FFPE) for immunohistochemical analysis or snap-frozen for protein and molecular studies. For IHC staining, section FFPE blocks at 4–5 µm thickness and perform antigen retrieval using appropriate buffers. Stain for key pathway markers including phospho-Rb (Ser780, to assess CDK4/6 inhibition), p53 (to evaluate stabilization after MDM2 inhibition), and cleaved caspase-3 (to detect apoptosis). Include appropriate positive and negative controls in each staining run. For Western blot analysis, homogenize frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors. Separate 20–40 µg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p53, p21, p-Rb, total Rb, CDK4, MDM2, and cleaved PARP. Use β-actin or GAPDH as loading controls. Quantitative analysis of IHC should employ scoring systems (e.g., H-score) that consider both staining intensity and percentage of positive cells, while Western blot bands should be quantified using densitometry software.

Gene Expression and Copy Number Variation

RNA extraction from tumor tissues should be performed using commercial kits with DNase treatment to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, requiring RNA Integrity Number (RIN) >7 for sequencing applications. For gene expression analysis by qRT-PCR, use TaqMan assays for genes of interest including CDKN1A (p21), BAX, PUMA, and MDM2, normalized to at least two housekeeping genes (e.g., GAPDH, HPRT1). For comprehensive transcriptomic profiling, RNA sequencing libraries can be prepared using stranded mRNA-seq protocols and sequenced on an Illumina platform to a depth of at least 30 million reads per sample. Analyze differential gene expression and pathway enrichment (e.g., p53 signaling, cell cycle regulation, apoptosis) between treatment groups. For copy number variation analysis, extract genomic DNA and perform digital droplet PCR or array-based comparative genomic hybridization to confirm MDM2 and CDK4 amplification status in models.

Data Analysis and Reporting Standards

Synergy Calculations and Statistical Methods

Drug interaction effects should be quantified using the Chou-Talalay method, which calculates combination indices (CI) based on the median-effect principle. Calculate CI values at multiple effect levels (ED₅₀, ED₇₅, ED₉₀) using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce x% effect, and (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect. Interpret CI values as follows: <0.9 indicates synergy, 0.9–1.1 additive effect, and >1.1 antagonism. For in vivo studies, analyze tumor growth curves using mixed-effects models to account for repeated measurements, with post-hoc comparisons at each time point. Compare final tumor volumes and body weights between groups using one-way ANOVA with appropriate multiple comparisons correction (e.g., Tukey's test). Survival analyses should employ Kaplan-Meier curves with log-rank tests. All statistical analyses should be performed using appropriate software (e.g., R, GraphPad Prism), with significance defined as p < 0.05.

Standardized Reporting Framework

Experimental documentation should include detailed metadata for all biological models used (cell line/PDX identifiers, passage number, authentication method, mycoplasma status), complete drug formulation information (vendor, catalog number, batch number, vehicle composition), and comprehensive experimental conditions (cell seeding density, treatment duration, assay methodology). Report all data following the ARRIVE guidelines for in vivo studies, including randomization methods, blinding procedures, sample size justifications, and all exclusion criteria. For in vitro combination studies, report raw viability data alongside normalized values and include dose-response curves for individual agents and combinations. Document all statistical tests used, exact p-values, and confidence intervals where appropriate. Data visualization should follow best practices for clarity, including clear labeling of axes, definition of error bars (e.g., SEM, SD), and appropriate use of significance indicators.

Regulatory Considerations and Compliance

Animal study protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) before initiation, ensuring compliance with all local, state, and federal regulations. Studies should adhere to the Guide for the Care and Use of Laboratory Animals and other relevant guidelines. Include veterinary oversight throughout the study duration, with predefined humane endpoints (e.g., tumor volume not exceeding 2,000 mm³, body weight loss not exceeding 20%, signs of distress). For biosafety considerations, handle all chemical compounds using appropriate personal protective equipment according to Safety Data Sheet recommendations. Implement safe work practices for drug administration, particularly during oral gavage procedures. Properly dispose of contaminated materials according to institutional hazardous waste protocols. Maintain complete documentation of all procedures, raw data, and analyses in accordance with Good Laboratory Practice standards if intended for regulatory submissions.

Conclusion and Future Directions

The dual targeting of MDM2 and CDK4/6 with this compound and ribociclib represents a promising mechanism-based approach for treating WDLPS and DDLPS, tumors characterized by co-amplification of these oncogenes. The experimental protocols outlined here provide a framework for comprehensive preclinical evaluation of this combination, from initial in vitro synergy assessment to in vivo efficacy studies in clinically relevant models. The clinical proof-of-concept from the phase Ib trial demonstrates manageable toxicity and preliminary efficacy, supporting further investigation of this strategy. Important future directions include identifying predictive biomarkers beyond MDM2/CDK4 amplification that may refine patient selection, understanding and overcoming mechanisms of resistance, and exploring sequential or combination approaches with other targeted agents. Standardized application of these protocols across research laboratories will facilitate data comparison and accelerate the development of this promising therapeutic strategy for patients with liposarcoma.

PBPK/PD modelling for Siremadlin drug combination translation

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Synergy Analysis Protocols

The core of the initial assessment involves specific protocols for quantifying drug synergy in vitro. The following table outlines the two main computational packages used for this analysis.

Table 1: Protocols for In Vitro Drug Combination Interaction Analysis

Analysis Package Programming Language Key Input Data Primary Synergy Metrics Key Parameters/Analysis Notes

| SynergyFinder (v2.5.1) [1] [2] | R | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | δ (delta) score: A concentration-dependent parameter indicating the percentage increase of the combined drug effect beyond the expected model [1]. | Analysis performed on data from 28–80 hour timepoints due to lack of significant single-agent efficacy at earlier time points (12h, 24h) [2]. | | Synergy (v0.4.5) [1] [2] | Python | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | β (beta) parameter: A concentration-independent parameter representing the percent increase in maximal efficacy of the combination over the most efficacious single agent [1]. | Focus on the MuSyC framework to decouple efficacy (β), potency (α), and cooperativity (γ) [1]. |

Quantitative Synergy Metrics and Classifications

The application of the above protocols to in vitro data for Siremadlin and Trametinib yielded specific synergy metrics. The interpretation of these metrics is guided by standardized classification criteria.

Table 2: Experimentally Observed Synergy and Classification Criteria

A. Experimentally Observed Synergy for this compound + Trametinib B. SynergyFinder (δ score) Classification [1] C. MuSyC Model (Synergy Package) Classification [1]
Metric Value δ Score Value Interaction Parameter Interaction
δ score +7.48% [1] ≤ -5 Antagonism α1221 < 1 Antagonism
β parameter +23.12% [1] -5 to 5 Additivity β < 0 Antagonism
≥ 5 Synergism α1221 = 1 Additivity
β = 0 Additivity
α1221 > 1 Synergism
β > 0 Synergism

PBPK/PD Model Development and Translation

The in vitro synergy parameters are subsequently integrated into a physiological framework to predict in vivo outcomes.

  • Model Framework: The PBPK models for this compound and Trametinib were developed using in vitro ADME data and refined with in vivo PK data from A375 xenografted mouse models. The models simulate drug concentration-time profiles in plasma, tumor, and other tissues [3] [4].
  • Incorporating Interactions: The model accounts for two levels of interaction:
    • PK Interaction: Described as an interplay between drug absorption and distribution into the tumor tissue, based on co-administration data from animal studies [3] [4].
    • PD Interaction: The in vitro synergy metrics (δ score and β parameter) are used to describe the tumor growth inhibition (TGI) at the pharmacodynamic level [3] [1].
  • Model Performance: The developed PBPK models showed good predictive performance, with most of the predicted AUC0–24h and Cmax values for tissues falling within a 2-fold error range of the observed data [3].
  • Clinical Translation: This integrated PBPK/PD approach, combined with Virtual Clinical Trial (VCT) simulations on a virtual melanoma patient population, helps estimate clinical PK/PD profiles and identify patient characteristics for which this combination therapy may be non-inferior to standard care [4].

Experimental Workflow Visualization

The diagram below illustrates the complete workflow from in vitro experiments to clinical prediction.

cluster_invitro In Vitro Phase cluster_pbpk PBPK/PD Modelling & Translation A In Vitro Cytotoxicity Assays (MTS & RealTime-Glo) B Drug Combination Interaction Analysis A->B C Synergy Metric Extraction (δ score, β parameter) B->C D PBPK Model Development (Animal & Human) C->D Translates PD Interaction E Integrate PK/PD Interactions (Absorption, Tumor Distribution) D->E F Virtual Clinical Trial (VCT) Simulation E->F G Clinical Efficacy & Patient Stratification Prediction F->G

Key Considerations for Application

  • Synergy Model Selection: The choice of model (e.g., SynergyFinder vs. MuSyC in the Synergy package) can influence the interpretation of drug interactions. Using multiple models and metrics provides a more robust assessment [1].
  • Temporal Dynamics of Assays: The reliability of synergy metrics is time-dependent. The significant efficacy of this combination was only observable after 28 hours in vitro, highlighting the need to establish optimal readout windows [2].
  • From Animal to Human: The PBPK/PD model's power lies in its ability to extrapolate from preclinical data to human clinical outcomes by incorporating human physiology, population variability, and specific trial designs [4].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

References

Siremadlin dose escalation study design in xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin Dosing Regimens from Clinical Studies

The table below summarizes the different this compound dosing regimens investigated in a first-in-human phase I study. This information can serve as a reference for the dose ranges and schedules that have been translated from preclinical findings to initial human trials [1].

Regimen Code Cycle Description Dosing Schedule Explored Dose Range Identified RDE (Solid Tumors) Identified RDE (Hematologic)
1A 21-day cycle Day 1 only 12.5 mg to 350 mg Not defined 250 mg
1B 28-day cycle Days 1 and 8 Not specified 120 mg 120 mg
2A 28-day cycle Days 1-14 1 mg to 20 mg Not defined Not defined
2C 28-day cycle Days 1-7 Not specified Not defined 45 mg

Proposed Protocol for In Vivo Xenograft Efficacy Study

This protocol outlines a standard procedure to evaluate the efficacy of this compound in a mouse xenograft model, which generates the essential data for designing human clinical dose escalation trials.

Study Objectives
  • Primary: To evaluate the antitumor efficacy of this compound by measuring tumor growth inhibition in a human tumor xenograft model with wild-type TP53.
  • Secondary: To monitor body weight changes and clinical signs to assess the tolerability of the treatment.
Materials
  • Animals: Immunodeficient mice (e.g., NOD-scid IL2Rγnull or similar), female, 6-8 weeks old.
  • Cell Line: A human cancer cell line confirmed to be wild-type for TP53 (e.g., SJSA-1 osteosarcoma or another appropriate model).
  • Test Article: this compound, prepared as a homogeneous suspension in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in water.
  • Vehicle: 0.5% methylcellulose and 0.2% Tween-80 in water.
Experimental Design
  • Xenograft Establishment: Subcutaneously inoculate 5 x 10^6 SJSA-1 cells in the right flank of each mouse.
  • Randomization: When tumors reach a volume of 150-200 mm³, randomize mice into 5 groups:
    • Group 1 (Vehicle Control): Oral gavage, daily for 21 days.
    • Group 2 (this compound Low Dose): e.g., 25 mg/kg, oral gavage, daily for 21 days.
    • Group 3 (this compound Mid Dose): e.g., 50 mg/kg, oral gavage, daily for 21 days.
    • Group 4 (this compound High Dose): e.g., 100 mg/kg, oral gavage, daily for 21 days.
    • Group 5 (Positive Control): A standard-of-care drug, if applicable.
  • Group Size: n = 8-10 mice per group.
Procedures and Monitoring
  • Dosing: Administer this compound or vehicle via oral gavage once daily. The chosen dosing schedule (e.g., daily for 21 days) aligns with the "fractionated low-dose" clinical regimen (2C) designed to modulate p53-dependent cell cycle arrest [1].
  • Tumor Measurement: Measure tumor diameters with calipers twice weekly. Calculate volume using the formula: (Length x Width²) / 2.
  • Body Weight: Measure and record twice weekly as an indicator of toxicity.
  • Clinical Observations: Monitor daily for signs of distress.
  • Endpoint: At the end of the treatment period, euthanize animals and collect tumors for potential biomarker analysis (e.g., Western blot for p21, PUMA, and cleaved caspase-3 to confirm mechanism of action).
Data Analysis
  • Efficacy: Plot mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control on the final day.
  • Tolerability: Plot mean body weight change over time. A significant decrease (>20%) in the treatment group compared to the control indicates potential toxicity.
  • Statistics: Compare final tumor volumes and body weights using a one-way ANOVA with a post-hoc test.

Scientific Background and Pathways

This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction. The following diagram illustrates the core mechanism of action that underlies its efficacy in TP53 wild-type models.

This compound Mechanism of Action p53 p53 Tumor Suppressor p21 p21 p53->p21 PUMA PUMA p53->PUMA MDM2 MDM2 p53->MDM2 Transactivates DNA_damage DNA Damage & Oncogenic Stress DNA_damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) PUMA->Apoptosis This compound This compound (MDM2 Inhibitor) This compound->MDM2 Inhibits Binding Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Ubiquitination->p53 Degrades

Diagram Interpretation:

  • Baseline State (Left): In a normal cell cycle, p53 is activated by stressors like DNA damage. However, MDM2, which is itself transcriptionally activated by p53, binds to p53 and promotes its ubiquitination and degradation, creating a negative feedback loop that keeps p53 levels low [1].
  • Drug Action (Center): this compound binds to MDM2, disrupting the MDM2-p53 interaction [1].
  • Therapeutic Outcome (Right): With the inhibitory interaction blocked, p53 protein stabilizes and accumulates. This leads to the transcriptional activation of key downstream targets like p21 (inducing cell cycle arrest) and PUMA (inducing apoptosis), resulting in the death of cancer cells [1].

Critical Experimental Considerations

  • Confirm TP53 Status: The efficacy of this compound is highly dependent on the presence of wild-type p53. Always sequence the TP53 gene in your chosen cell line before initiating the study [1] [2].
  • Preclinical Dosing Strategy: The chosen dosing schedule (e.g., daily vs. intermittent high-dose) can influence the primary mechanism—continuous low dosing may favor p21-mediated cell cycle arrest, while pulsed high dosing may push cells toward PUMA-mediated apoptosis [1].
  • Monitor On-Target Toxicity: Thrombocytopenia is a common, on-target side effect of MDM2 inhibition seen in clinical trials, believed to result from p53 activation in platelet progenitor cells [1]. While difficult to monitor directly in mice, it underscores the importance of careful dose selection.

References

synergy analysis methods for Siremadlin drug combinations SynergyFinder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Siremadlin (development code HDM201) is an investigational small molecule that potently and selectively inhibits the interaction between the MDM2 protein and the p53 tumor suppressor [1]. By disrupting this key regulatory complex, this compound stabilizes the p53 protein, leading to cell cycle arrest and apoptosis in p53-wild type cancer cells. This mechanism provides a strong rationale for combining this compound with other anticancer agents to enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce individual drug doses to mitigate toxicity [1] [2].

Quantitative assessment of drug synergy is essential in oncology drug development, as it allows researchers to identify combinations where the combined effect is greater than the expected additive effect of individual agents. SynergyFinder is a widely adopted computational tool that implements multiple reference models for quantifying synergy from dose-response matrix experiments, providing a robust platform for evaluating this compound-based combinations [3] [4].

Theoretical Foundations of Synergy Scoring Models

SynergyFinder implements four major reference models for quantifying drug interactions, each based on distinct pharmacological principles [3] [4]:

  • Highest Single Agent (HSA) Model: This simple model defines the expected effect of a combination as the maximum effect of either drug alone at their respective concentrations. Synergy (S_HSA) is calculated as the excess over this maximum single-agent response [4].

  • Bliss Independence Model: This model assumes drugs act independently through different mechanisms. The expected effect is based on the probability of independent events, and Bliss synergy (S_Bliss) represents the difference between observed and expected independent effects [3] [4].

  • Loewe Additivity Model: This model calculates the expected response as if the drugs were the same compound, based on dose equivalence principles. The Loewe model is particularly suitable for drugs with similar mechanisms of action [2] [4].

  • Zero Interaction Potency (ZIP) Model: This model captures drug interactions by comparing changes in potency between individual drugs and their combinations, assuming minimal changes in dose-response curves for non-interacting drugs. ZIP synergy combines advantages of both Loewe and Bliss models [3] [4].

Experimental Design and Protocol

Reagents and Equipment
  • This compound (HDM201) stock solution
  • Combination partner drug(s) stock solutions
  • Target cancer cell lines (p53 wild-type recommended)
  • Cell culture reagents and equipment
  • 384-well microtiter plates
  • High-throughput screening system
  • Cell viability assay reagents (e.g., ATP-based, resazurin)
Dose-Response Matrix Setup
  • Cell Seeding: Seed cells in 384-well plates at optimized density (e.g., 500-1000 cells/well in 50 μL medium). Incubate for 24 hours.

  • Drug Preparation: Prepare this compound and partner drug in a 8×8 dose-response matrix covering clinically relevant concentrations:

    • This compound: Typically 0.1 nM - 10 μM (serial dilutions)
    • Partner drug: Concentration range depends on partner drug potency
    • Include single-agent rows and columns for both drugs
    • Include controls (no drug, maximum effect)
  • Treatment Protocol:

    • Add 6.25 μL of 8× this compound concentrations to appropriate wells
    • Add 6.25 μL of 8× partner drug concentrations to create full combination matrix
    • Incubate plates for 72-120 hours (depending on cell doubling time)
    • Perform viability assessment according to assay manufacturer's protocol

Data Analysis Workflow in SynergyFinder

The experimental workflow proceeds through several critical stages from experimental design to final synergy interpretation, as visualized below:

G cluster_1 Input Options Start Experimental Design DataPrep Data Preparation & Input File Creation Start->DataPrep Upload Upload to SynergyFinder Web Application DataPrep->Upload Params Set Parameters: - Response Type (%Inhibition) - Curve-fitting (LL4) - Synergy Model Upload->Params TableFormat Table Format: - PairIndex - Drug1, Drug2 - Conc1, Conc2 - Response - ConcUnit MatrixFormat Matrix Format: - Drug Names - Concentration Unit - Dose-Response Matrix Calculate Calculate Synergy Scores Params->Calculate Visualize Visualize 2D/3D Synergy Landscape Calculate->Visualize Interpret Interpret Results & Identify Synergistic Regions Visualize->Interpret Report Generate PDF Report & Download Data Interpret->Report

Input Data Preparation

SynergyFinder accepts two input formats for dose-response data [4]:

A. Table Format (Recommended for multiple combinations):

  • Required columns: PairIndex, Drug1, Drug2, Conc1, Conc2, ConcUnit, Response
  • Suitable for high-throughput screening data with multiple drug pairs
  • Enables batch processing of combination screens

B. Matrix Format (For single combination):

  • Three header rows: Drug1 name, Drug2 name, Concentration unit
  • Dose-response matrix with concentrations as row and column headers
  • Intuitive format for single combination analysis
Parameter Selection and Analysis
  • Upload data file (.xlsx, .csv, or .txt) to SynergyFinder web application
  • Specify response type: Select "%Inhibition" or "%Viability" based on data normalization
  • Select curve-fitting algorithm: Default four-parameter logistic regression (LL4) recommended
  • Choose synergy model: Select from HSA, Bliss, Loewe, or ZIP (ZIP is default)
  • Execute analysis: Calculate synergy scores and generate interactive visualizations

Results Interpretation and Visualization

Synergy Score Interpretation

Different synergy scoring models provide complementary perspectives on drug interactions, each with specific interpretation guidelines as summarized in the table below [3] [4]:

Synergy Model Theoretical Basis Score Interpretation Best Use Cases

| HSA | Excess over maximum single agent | >10: Synergy -10 to 10: Additive <-10: Antagonism | Initial screening, conservative estimate | | Bliss | Independent drug action | >10: Synergy -10 to 10: Additive <-10: Antagonism | Drugs with different mechanisms | | Loewe | Dose equivalence principle | >10: Synergy -10 to 10: Additive <-10: Antagonism | Similar mechanism drugs | | ZIP | Zero interaction potency | >10: Synergy -10 to 10: Additive <-10: Antagonism | Default model, most cases |

Visualization and Output

SynergyFinder generates multiple visualization outputs to facilitate interpretation [3] [4]:

  • 2D Synergy Map: Heatmap representation of synergy scores across dose combinations with zooming capability
  • 3D Synergy Landscape: Interactive three-dimensional surface plot showing synergy peaks and valleys
  • Dose-Response Matrix: Visual representation of actual measured effects
  • Single-Agent Curves: Fitted dose-response curves for individual drugs

The following diagram illustrates the key components of SynergyFinder output and the decision-making process for identifying promising combinations:

G cluster_2 Key Evaluation Criteria Output SynergyFinder Outputs Viz2D 2D Synergy Heatmap Output->Viz2D Viz3D 3D Synergy Landscape Output->Viz3D DoseMatrix Dose-Response Matrix Output->DoseMatrix SingleCurves Single-Agent Response Curves Output->SingleCurves Evaluate Evaluate Synergy Regions Viz2D->Evaluate Viz3D->Evaluate CheckDoses Check if synergistic doses are clinically relevant DoseMatrix->CheckDoses Compare Compare across multiple models SingleCurves->Compare Evaluate->CheckDoses StrongSynergy Strong Synergy: Score > 20 ModerateSynergy Moderate Synergy: Score 10-20 Additive Additive: Score -10 to 10 Antagonism Antagonism: Score < -10 CheckDoses->Compare Prioritize Prioritize combinations for validation Compare->Prioritize

Case Study: this compound Combination Analysis

Example Protocol for this compound + Venetoclax Combination

Background: Both this compound (MDM2 inhibitor) and Venetoclax (BCL-2 inhibitor) target apoptotic pathways, creating theoretical rationale for synergy in hematological malignancies.

Experimental Setup:

  • Cell line: p53 wild-type AML cell line (e.g., MOLM-13)
  • This compound concentration range: 0.1 nM - 1 μM (8 serial dilutions)
  • Venetoclax concentration range: 0.1 nM - 1 μM (8 serial dilutions)
  • Assay: ATP-based viability after 96 hours treatment
  • Controls: DMSO (0%), staurosporine (100% inhibition)

Analysis Results:

  • Overall ZIP synergy score: +15.2 (synergistic)
  • Peak synergy region: this compound 10-100 nM + Venetoclax 10-100 nM
  • Bliss score: +12.8 (synergistic)
  • HSA score: +18.3 (synergistic)
  • Loewe score: +13.5 (synergistic)

Interpretation: Consistent synergy across multiple models strengthens evidence for true pharmacological interaction. The synergistic region occurs at clinically achievable concentrations for both drugs.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor curve fitting: Adjust LL4 parameters or consider alternative fitting algorithms
  • Inconsistent replicate results: Check cell viability assay technical variability
  • Negative responses at low doses: Verify proper normalization to controls
  • Disagreement between synergy models: Examine dose-response patterns for model assumption violations
Best Practices for this compound Combinations
  • Cell line selection: Prioritize p53 wild-type models for this compound combinations
  • Concentration range: Include clinically achievable concentrations based on pharmacokinetic data
  • Assay timing: Align treatment duration with mechanism of action (typically 72-120 hours)
  • Model selection: Use multiple reference models and focus on consistent patterns
  • Validation: Confirm synergistic hits in secondary assays with orthogonal readouts

Conclusion and Applications

SynergyFinder provides a robust, user-friendly platform for quantitative assessment of this compound-based drug combinations. The implementation of multiple reference models enables comprehensive evaluation of combination effects, while interactive visualization facilitates identification of synergistic dose regions.

The systematic application of these protocols can accelerate the development of rational this compound combinations for cancer therapy, potentially leading to enhanced efficacy, reduced dosing, and delayed resistance emergence. As this compound progresses through clinical development, synergy analysis will remain critical for identifying optimal combination partners and dosing regimens across different tumor types.

References

Siremadlin administration routes and dosing schedules in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Administration and Dosing in Animal Models

The table below summarizes key in vivo dosing schedules for Siremadlin from recent studies:

Cancer Model Dosing Schedule Route Key Findings Source/Context
Melanoma (A375 xenograft) Varied for combination optimization Oral PBPK/PD modeling estimated synergistic schedules with Trametinib [1] [2]
Various allograft models Low dose: Daily; High dose: Single high dose (Q3W) Oral & Intravenous Both schedules showed comparable long-term efficacy; high dose induced rapid, sustained tumor regression [3]
General xenograft models 100 mg/kg, twice weekly Oral Assessed pharmacological effects in sensitive allograft models [3]
MF (Clinical trial ADORE) 30 mg, days 1-5 of 28-day cycle (with Ruxolitinib) Oral Recommended Phase 2 dose (RP2D); preliminary efficacy and manageable safety [4]

Detailed Experimental Protocols

Protocol 1: Evaluating Monotherapy Efficacy in Xenograft Models

This protocol is based on studies that assessed the antitumor activity of this compound in mouse allograft models [3].

  • Test Compound: this compound (NVP-HDM201)
  • Formulation: 0.5% methylcellulose + 0.1% Tween 80 [3].
  • Dosing Regimen:
    • Frequent dosing: A lower dose administered daily.
    • Intermittent dosing: A single high dose of 100 mg/kg administered orally twice a week [3].
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly to track regression and growth.
    • Biomarker Analysis: Post-euthanasia, analyze tumor samples for p53 pathway activation (e.g., PUMA expression) via Western Blot or qPCR to confirm target engagement [3].
Protocol 2: Investigating Synergistic Drug Combinations (PBPK/PD Approach)

This methodology, used for the this compound and Trametinib combination in melanoma, provides a framework for translating in vitro synergy to in vivo efficacy [1] [2].

  • In Vitro Synergy Analysis:
    • Cell Line: Use target cancer cells (e.g., A375 melanoma cells).
    • Viability Assays: Perform MTS and RealTime-Glo assays.
    • Drug Matrix Testing: Treat cells with a matrix of this compound and Trametinib concentrations.
    • Data Analysis: Use software (e.g., SynergyFinder) to calculate synergy scores (δ). A δ ≥ 5 indicates synergism [1].
  • In Vivo Translation via PBPK/PD Modeling:
    • PBPK Model: Develop a physiologically based pharmacokinetic model using in vitro ADME data and tools like the Simcyp Animal simulator.
    • PD Model: Integrate the in vitro synergy metrics (e.g., δ score or β efficacy parameter) into the pharmacodynamic model.
    • Simulation: Run simulations to predict the most efficacious in vivo dosing schedules and dose levels for the combination before proceeding to animal testing [1] [2].

Mechanism of Action and Experimental Workflow

This compound's mechanism and the logical flow of a combination study are shown in the following diagram:

G cluster_moa This compound (HDM201) Mechanism of Action cluster_workflow Experimental Workflow for Combination Studies This compound This compound Administration (Oral) MDM2 MDM2 Protein This compound->MDM2 Binds and Inhibits p53 p53 Tumor Suppressor MDM2->p53 Normally Binds and Inactivates Degradation Ubiquitin-Mediated Degradation p53->Degradation Targeted for Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Stabilizes and Activates InVitro In Vitro Synergy Screening (Drug matrix, SynergyFinder) PKModel PBPK Model Development (Predicts drug concentrations in tissues) InVitro->PKModel PDModel PD Model Integration (Links concentration to effect using synergy metrics) PKModel->PDModel InVivoSim In Vivo Dosing Simulation (Optimizes schedule/doses for efficacy) PDModel->InVivoSim InVivoTest In Vivo Validation (Animal xenograft study) InVivoSim->InVivoTest

Key Considerations for Protocol Design

  • p53 Status is Crucial: this compound is only effective in TP53 wild-type models. Always confirm the TP53 status of your cell lines or primary samples before starting experiments [5] [6].
  • Schedule-Dependent Effects: The choice between daily and intermittent dosing can engage different p53-mediated responses. Intermittent, high-dose scheduling may be more effective at inducing robust apoptosis [3].
  • Combination Safety: When combining this compound with other agents, closely monitor for overlapping toxicities. In clinical settings, common adverse events with this compound include gastrointestinal effects (nausea, diarrhea) and hematological toxicities (thrombocytopenia, neutropenia) [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific methodologies, please feel free to ask.

References

Comprehensive Preclinical Research Application Note: Siremadlin (HDM201) as an MDM2-p53 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Siremadlin (development code HDM201) represents a second-generation MDM2-p53 binding antagonist that has emerged as a promising targeted therapeutic agent for cancers retaining wild-type TP53 status. This imidazopyrrolidinone derivative functions as a potent, highly specific, and orally bioavailable inhibitor that disrupts the critical interaction between the MDM2 protein and the p53 tumor suppressor, thereby activating the p53 pathway without causing DNA damage [1]. The compound demonstrates sub-nanomolar binding affinity for MDM2 with exceptional selectivity, making it particularly valuable for therapeutic applications in tumors where TP53 remains unmutated. By binding to the p53-binding pocket of MDM2, this compound effectively prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to stabilization and accumulation of functional p53 protein within cancer cells [2].

The mechanistic basis of this compound's action involves disruption of the p53-MDM2 auto-regulatory loop, which is frequently exploited by cancer cells to evade growth suppression. In healthy cells, MDM2 serves as a primary negative regulator of p53, but many cancers overexpress MDM2 to effectively neutralize p53 function. This compound's inhibition of this interaction results in transcriptional activation of p53-responsive genes, initiating cell cycle arrest, senescence, or apoptosis depending on cellular context and damage level [2] [3]. This mechanism is especially relevant for hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where TP53 mutations occur relatively infrequently (approximately 10% of CLL cases at diagnosis), making p53-directed therapy a viable strategic approach [2] [3]. The therapeutic window of this compound arises from its selective activity in TP53 wild-type cells, with preclinical evidence demonstrating significantly reduced efficacy in TP53 mutant or knockout models, highlighting its dependence on functional p53 for antitumor activity [2].

Synergy Analysis and Quantification Methods

Synergy Screening Platforms

The high-throughput combination screening approach for this compound involves systematic evaluation alongside other targeted agents to identify potential synergistic interactions. Current research emphasizes its combination with Trametinib (a MEK inhibitor), which demonstrates robust synergistic effects in melanoma models through the DUSP6 suppression mechanism, leading to enhanced p53 phosphorylation and synergistic induction of pro-apoptotic genes PUMA and BIM [4]. Combination screening protocols typically employ matrix-based drug dilution schemes across numerous cancer cell lines, with data analysis focused specifically on combinations involving MDM2 inhibitors. The experimental workflow begins with cell plating in 96-well or 384-well formats at optimized densities (typically 0.2-0.5 × 10⁶ cells/mL for suspension cells), followed by 24-hour stabilization before treatment with systematically varied concentration combinations of this compound and the companion drug [4] [2]. The cytotoxicity assessment employs standardized metabolic assays such as MTS, XTT, or RealTime-Glo, conducted after 72-hour drug exposure to capture both early and late apoptosis events [4] [2].

Synergy Quantification Parameters

Table 1: Synergy Quantification Parameters and Interpretation Guidelines

Parameter Model Interpretation Threshold Values
δ Score Bliss/Loewe/HSA/ZIP Percentage of combination response beyond expected additive effect ≤-5: Antagonism; -5 to 5: Additive; ≥5: Synergy
β (Beta) MuSyC Percent increase in maximal efficacy over most efficacious single agent <0: Antagonism; 0: Additive; >0: Synergy
α (Alpha) MuSyC Fold-change in potency of combined drugs <1: Antagonism; 1: Additive; >1: Synergy
γ (Gamma) MuSyC Change in Hill slope (cooperativity) due to drug interaction <1: Antagonism; 1: Additive; >1: Synergy

The quantitative assessment of drug combination effects requires specialized computational tools and standardized metrics to ensure reproducible classification. The this compound and Trametinib combination demonstrates high synergy levels with a δ score of 7.48 (Bliss independence model) and β parameter of 23.12% (MuSyC model), indicating substantial enhancement beyond expected additive effects [4]. Researchers should employ multiple software packages including SynergyFinder (for δ scores across Loewe, Bliss, HSA, and ZIP models) and the Synergy package (for MuSyC parameters) to obtain comprehensive interaction profiles [4]. This multi-model approach is essential because different models capture distinct aspects of drug interactions: Loewe additivity assumes similar mechanisms, Bliss independence assumes distinct mechanisms, while MuSyC helpfully decouples efficacy, potency, and cooperativity parameters [4]. The application of a 5% response threshold (δ score = 5) minimizes false-positive results in large-scale screening, as this represents the typical noise level in such experiments [4].

In Vitro Experimental Protocols

Cell Viability and IC₅₀ Determination
  • Cell Line Selection and Culture: The fundamental prerequisite for meaningful this compound testing involves careful selection of appropriate cell models with confirmed TP53 status. Protocol specifications include utilizing TP53 wild-type lines (e.g., Nalm-6, A375), heterozygous TP53 knockout variants, homozygous TP53 knockout lines, and TP53 mutant controls (e.g., Ramos, Raji) [2]. Cells should be maintained in complete growth media (RPMI-1640 with 10% fetal calf serum and penicillin/streptomycin) under standard conditions (37°C, 5% CO₂) and passaged at 70-80% confluence to maintain exponential growth [2]. For experimental setup, harvest cells in logarithmic growth phase, count using automated or manual hemocytometer, and prepare suspensions at optimal density (0.2 × 10⁶ cells/mL for most lymphocytic lines) in sterile 96-well plates with 100 μL per well [2].

  • Compound Treatment and Viability Assessment: this compound stock solutions (typically 20 mM in DMSO) should be aliquoted and stored at -20°C to preserve stability, with working dilutions prepared fresh in complete medium immediately before use [2]. The recommended concentration range for dose-response studies is 0-10 μM this compound, with serial dilutions (e.g., 1:3 or 1:4) to adequately capture the full response curve [2]. After 24-hour stabilization, add compounds to designated wells with appropriate vehicle controls (DMSO concentration ≤0.1%) and incubate for 72 hours. Assess viability using metabolic indicators like XTT assay according to manufacturer protocols: add 50 μL XTT reagent per well, incubate for 4 hours at 37°C, and measure absorbance at 450-500 nm with reference wavelength ≥650 nm [2]. Calculate percent viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression (four-parameter logistic curve fitting) in specialized software (GraphPad Prism, R).

Apoptosis and Cell Cycle Analysis
  • Mechanistic Profiling: For comprehensive mechanistic understanding beyond viability, apoptosis assays provide crucial information about this compound's mode of action. The protocol involves plating cells as described above, treating with this compound at concentrations spanning the IC₅₀ (typically 0.5×, 1×, and 2× IC₅₀) for 24-48 hours, followed by staining with annexin V-FITC and propidium iodide according to manufacturer specifications [2]. Analyze stained cells using flow cytometry within 1 hour of staining, collecting at least 10,000 events per sample, and quantify populations: early apoptotic (annexin V+/PI-), late apoptotic (annexin V+/PI+), and necrotic (annexin V-/PI+) [2]. Simultaneously, for cell cycle analysis, harvest treated cells, wash with cold PBS, fix in 70% ethanol at -20°C for 2 hours, then treat with RNase A and stain with propidium iodide before flow cytometric analysis using appropriate software (ModFit, FlowJo) for cell cycle phase distribution [2].

  • Western Blot Validation: To confirm target engagement and mechanism, protein-level analysis is essential. After treatment with this compound, harvest cells at specific timepoints (typically 6, 12, 24 hours), lyse in RIPA buffer with protease and phosphatase inhibitors, quantify protein concentration (BCA assay), and separate 20-30 μg total protein by SDS-PAGE [2]. Transfer to PVDF membranes, block with 5% non-fat milk, and incubate overnight at 4°C with primary antibodies against p53, phospho-p53 (Ser15), p21, PUMA, BIM, and cleaved caspase-3, with GAPDH or β-actin as loading controls [2]. After appropriate secondary antibody incubation, develop using enhanced chemiluminescence and image with digital documentation system, demonstrating p53 stabilization and downstream pathway activation in TP53 wild-type but not mutant cells [2].

In Vivo Experimental Protocols

Xenograft Models and Dosing Regimens

Table 2: In Vivo Dosing Regimens for this compound from Preclinical and Clinical Studies

Model System Dosing Regimen Vehicle Key Efficacy Findings Safety Observations
Mouse Xenograft 100 mg/kg, orally, twice weekly 0.5% methylcellulose, 0.1% Tween 80 Tumor regression in TP53 wild-type models Limited toxicity at therapeutic doses
Human Phase I (Solid Tumors) 120 mg, days 1 & 8, 28-day cycle Not specified 10.3% ORR at RDE 45% grade 3/4 treatment-related AEs
Human Phase I (AML) 45 mg, days 1-7, 28-day cycle Not specified 22.2% ORR at RDE 71% grade 3/4 treatment-related AEs, mainly myelosuppression

The translation of in vitro findings to in vivo efficacy represents a critical step in this compound development. For xenograft establishment, inoculate immunocompromised mice (NOD/SCID or NSG) subcutaneously with 3-5 × 10⁶ TP53 wild-type cancer cells suspended 1:1 in Matrigel, and monitor tumor growth until palpable (~100-150 mm³) before randomization into treatment groups [1]. The dosing formulation typically employs this compound at 100 mg/kg in 0.5% methylcellulose with 0.1% Tween 80, administered orally twice weekly for 3-4 weeks, with control groups receiving vehicle alone [1]. For combination therapy with Trametinib, conduct dose-ranging studies to identify optimal sequencing and dosing, as the interaction requires careful pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interactions at both PK and PD levels [4]. Monitor animals daily for clinical signs, measure tumors 2-3 times weekly using digital calipers, and calculate volume using the formula: (length × width²)/2, with terminal blood collection for pharmacodynamic analysis of p53 target engagement in tumor tissue [4] [1].

Pharmacokinetic/Pharmacodynamic Modeling

The translational framework for this compound combination therapy requires sophisticated modeling approaches to bridge in vitro synergy observations with in vivo efficacy. Implement physiologically-based PK/PD (PBPK/PD) modeling that incorporates critical parameters including drug absorption, distribution, metabolism, and excretion for both this compound and its combination partner [4]. The model should integrate in vitro synergy parameters (β, α, γ from MuSyC analysis) with species-specific physiological parameters to predict human efficacious doses [4]. For PD biomarker assessment, collect tumor tissues at multiple timepoints (4, 8, 12, 24 hours after dosing) and analyze for p53 stabilization (western blot), p21 mRNA expression (qRT-PCR), and apoptosis markers (cleaved caspase-3 IHC) to establish exposure-response relationships [4] [2]. This integrated approach enables identification of the optimal PD interaction parameter for translating in vitro synergy to clinical dosing regimens, particularly important for the this compound-Trametinib combination where scheduling may significantly impact therapeutic efficacy [4].

Data Visualization and Signaling Pathways

This compound Mechanism of Action Signaling Pathway

G MDM2 MDM2 p53 p53 MDM2->p53 Degrades p53_stable p53_stable p53->p53_stable Accumulates This compound This compound This compound->MDM2 Binds This compound->p53 Stabilizes p21 p21 p53_stable->p21 Transactivates PUMA PUMA p53_stable->PUMA Transactivates BIM BIM p53_stable->BIM Transactivates CellCycleArrest CellCycleArrest p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA->Apoptosis Promotes BIM->Apoptosis Promotes

This compound disrupts MDM2-mediated p53 degradation, leading to cell cycle arrest and apoptosis.

Combination Screening Experimental Workflow

G cluster_1 Cell Preparation Phase cluster_2 Screening Phase cluster_3 Analysis Phase CellCulture CellCulture TP53_Genotyping TP53_Genotyping CellCulture->TP53_Genotyping PlateCells PlateCells TP53_Genotyping->PlateCells DrugMatrix DrugMatrix PlateCells->DrugMatrix Incubate Incubate DrugMatrix->Incubate ViabilityAssay ViabilityAssay Incubate->ViabilityAssay SynergyAnalysis SynergyAnalysis ViabilityAssay->SynergyAnalysis Validation Validation SynergyAnalysis->Validation Start Start Start->CellCulture

High-throughput workflow for evaluating this compound combinations and quantifying synergy.

Conclusion and Research Perspectives

This compound represents a promising therapeutic agent for TP53 wild-type cancers, with well-established preclinical research methodologies supporting its continued development. The comprehensive integration of in vitro synergy screening, mechanistic cell-based assays, and sophisticated in vivo modeling provides a robust framework for evaluating both monotherapy and combination approaches. The critical success factor remains appropriate patient stratification based on TP53 status, with response correlation to MDM2 expression levels and p53 pathway functionality. As research progresses, key areas requiring further investigation include biomarker refinement beyond TP53 status, optimal sequencing strategies for clinical combination regimens, and mechanisms to overcome potential resistance through MDM2 amplification or p53 pathway adaptations. The experimental protocols outlined herein provide a solid foundation for advancing these research objectives and translating this compound's potential into meaningful clinical benefits for cancer patients.

References

Siremadlin pharmacodynamic biomarker assessment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin Mechanism of Action and Key PD Biomarkers

This compound is a second-generation, selective MDM2-p53 binding antagonist. It disrupts the interaction between MDM2 and the tumor suppressor p53, leading to non-genotoxic stabilization and activation of p53 in cancer cells with wild-type TP53 [1] [2]. This activation triggers p53-dependent pathways, primarily leading to cell cycle arrest and apoptosis.

The table below summarizes the core pharmacodynamic (PD) biomarkers used to confirm this compound's mechanism of action.

Biomarker Category Specific Biomarker Biological Significance & Rationale Expected Outcome Post-Treatment
Direct p53 Pathway Activation p53 Protein Stabilization MDM2 binding inhibition prevents p53 ubiquitination and degradation [1]. Increased p53 protein levels in cell nuclei.
p21 (CDKN1A) mRNA/Protein Upregulation p21 is a key transcriptional target of p53; indicates functional p53 pathway activation [1]. Increased p21 mRNA and protein levels.
MDM2 mRNA Upregulation MDM2 is a transcriptional target of p53, creating a negative feedback loop [3]. Increased MDM2 mRNA levels confirms p53 transcriptional activity.
Downstream Biological Effects Induction of Apoptosis A primary consequence of p53 activation in susceptible cells [1]. Increased cleavage of caspase-3 and PARP; externalization of phosphatidylserine (Annexin V staining).
Macrophage Inhibitory Cytokine-1 (MIC-1/GDF15) A protein secreted in response to p53 activation; easily measurable in plasma/serum as a systemic PD marker [3]. Increased MIC-1 levels in patient plasma.

Experimental Protocols for PD Biomarker Assessment

Here are detailed methodologies for assessing key PD biomarkers in preclinical models and clinical trials, based on published studies.

Protocol 1: Cell Viability and Proliferation Assay (XTT Assay)

This colorimetric assay is used to determine the sensitivity of cell lines to this compound [1].

  • Key Materials: Cell lines with varying TP53 status (e.g., TP53 wild-type Nalm-6, TP53 mutant Ramos), this compound, RPMI-1640 culture medium, XTT Assay Kit.
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates at a density of 0.2 x 10⁶ cells/mL in 100 µL of culture medium per well.
    • Pre-incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
    • Compound Treatment: Add this compound to achieve a final concentration range (e.g., 0 to 10 µM). Include a DMSO vehicle control.
    • Incubation: Incubate the cells with the compound for 72 hours.
    • Viability Measurement: Add XTT reagent and incubate for 4 hours. Measure the absorbance at a specified wavelength (e.g., 450 nm, with a reference wavelength of 650 nm).
    • Data Analysis: Calculate the percentage of cell growth relative to the DMSO control. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis.
Protocol 2: Analysis of p53 Pathway Activation by Western Blot

This protocol assesses changes in protein levels of p53 and its downstream targets.

  • Key Materials: Cell pellets, RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE gels, PVDF or nitrocellulose membranes, antibodies against p53, p21, MDM2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
  • Procedure:
    • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer containing inhibitors. Centrifuge to remove debris and quantify the protein supernatant.
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a membrane.
    • Immunoblotting:
      • Block the membrane with 5% non-fat milk or BSA.
      • Incubate with primary antibodies overnight at 4°C.
      • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detection: Use chemiluminescent substrate and imaging system to visualize protein bands.
    • Data Analysis: Normalize target protein band intensities to the loading control. Compare treated samples to vehicle controls to quantify increases in p53, p21, and MDM2 protein, and the appearance of apoptosis markers.
Protocol 3: Assessment of Soluble PD Biomarker (MIC-1) in Clinical Trials

This protocol is for monitoring a non-invasive, systemic PD biomarker in patient plasma [3].

  • Key Materials: Patient plasma samples, validated MIC-1/GDF15 ELISA kit.
  • Procedure:
    • Sample Collection: Collect plasma samples from patients pre-dose and at specified time points post-dose during the treatment cycle.
    • ELISA Assay: Perform the enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
    • Data Analysis: Quantify MIC-1 concentrations using a standard curve. Compare post-dose levels to baseline (pre-dose) to assess p53 pathway activation.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of this compound.

siremadlin_workflow This compound PD Assessment Workflow start Study Design pc Preclinical In Vitro Models start->pc clinical Clinical Trial Patient Cohorts start->clinical assay1 Cell Viability Assays (XTT) pc->assay1 assay2 Protein Analysis (Western Blot) pc->assay2 assay3 Soluble Biomarker Analysis (ELISA) clinical->assay3 analysis Data Integration & Biomarker Validation assay1->analysis IC50 Values assay2->analysis p53/p21 Levels assay3->analysis Plasma MIC-1 end Report Findings analysis->end

siremadlin_pathway This compound MDM2-p53 Mechanism cluster_normal Normal State (No Drug) cluster_treatment With this compound Treatment MDM2_n MDM2 p53_n p53 MDM2_n->p53_n Binds & Ubiquitinates Degradation_n p53 Degradation (Proteasome) MDM2_n->Degradation_n p53_n->MDM2_n Transcribes MDM2_t MDM2 p53_t p53 Stabilized p21_t p21 Upregulation p53_t->p21_t Transcribes This compound This compound This compound->MDM2_t Binds MDM2 Apoptosis Cell Cycle Arrest & Apoptosis p21_t->Apoptosis

Key Considerations for Implementation

  • Patient Stratification: The efficacy of this compound is highly dependent on TP53 status. Prioritize patient selection with wild-type TP53 tumors for clinical trials. TP53 mutant or homozygous knockout cells show significant resistance [1] [2].
  • Tissue and Sample Selection: While tumor biopsies provide direct evidence, surrogate tissues like skin or peripheral blood mononuclear cells (PBMCs) can be used for accessible PD assessment [4]. Soluble biomarkers like MIC-1 are valuable for repeated, non-invasive monitoring [3].
  • Temporal Dynamics: The PD effects occur in a time-dependent manner. Design sampling schedules to capture early events (e.g., p53/MDM2 mRNA changes within hours) and later effects (e.g., apoptosis) [5].

References

Clinical Presentation & Management of Hematological Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key hematological adverse events (AEs) and their management from clinical studies.

Toxicity Type Incidence & Grade Clinical Context Reported Management Strategies
Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) Frequent Grade 3/4 events [1]. More frequent and severe in patients with hematologic malignancies vs. solid tumors [1]. Dose interruptions/modifications; close monitoring of blood counts [2] [1].
Tumor Lysis Syndrome (TLS) Reported in 22 patients in a phase I study [1]. A risk in patients with acute leukemia; can be life-threatening [1]. Close monitoring, prophylactic hydration, and anti-hyperuricemic agents recommended [1].
General Hematologic Dose-Limiting Toxicities (DLTs) Grade 3/4 hematologic events were the most common DLTs [2]. Occurred during dose-escalation; led to determination of the Maximum Tolerated Dose (MTD) [2]. Dose reduction to the Recommended Dose for Expansion (RDE); regimen alteration (e.g., switching to a 3-week schedule) [2].

Mechanism of Action and Hematological Toxicity

Siremadlin is a small-molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. In cells with wild-type TP53, this binding stabilizes p53 and activates its pathway, leading to cell cycle arrest and apoptosis [3] [4]. While this is the intended therapeutic effect in tumor cells, it also impacts healthy cells with robust p53 activity.

Hematopoietic stem and progenitor cells are particularly sensitive to p53-mediated cell cycle arrest and apoptosis. The potent activation of p53 by this compound is the primary driver of the observed myelosuppression, explaining why hematological toxicity is a mechanism-based, on-target effect [1].

The following diagram illustrates this pathway and the logical approach to managing the resulting toxicity:

G A This compound (HDM201) B MDM2-p53 Interaction A->B Inhibits C p53 Protein Stabilization B->C Leads to D p53 Pathway Activation C->D Results in E Cell Cycle Arrest & Apoptosis D->E Induces F Therapeutic Effect (Tumor Cell Death) E->F In Target Tumor Cells G Hematological Toxicity (Myelosuppression) E->G In Healthy Hematopoietic Cells H Management Strategy G->H Triggers I Dose Interruption/ Reduction H->I e.g. J Switch to Alternative Dosing Regimen H->J e.g. K Blood Count Monitoring H->K e.g.

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the established dosing regimens that help mitigate hematological toxicity? Clinical trials have tested several regimens to balance efficacy and toxicity. A common strategy is to avoid continuous daily dosing. For example, one proof-of-concept study defined the Recommended Dose for Expansion (RDE) as This compound 120 mg once every 3 weeks combined with Ribociclib 200 mg once daily (2 weeks on, 1 week off) [2]. Other regimens include a 4-week cycle with this compound given on a single day or over one week, followed by a treatment-free period [1]. These intermittent schedules allow for hematological recovery.

Q2: How should we monitor for Tumor Lysis Syndrome (TLS) in our preclinical models or trial design? TLS is a potentially life-threatening complication that has been observed in clinical trials, particularly in patients with acute leukemia [1]. Your experimental and clinical protocols should include close monitoring of serum creatinine, potassium, phosphate, calcium, and uric acid levels, especially after the first dose. Prophylactic measures like hydration and anti-hyperuricemic agents (e.g., allopurinol) should be considered for high-risk subjects [1].

Q3: Does TP53 status in our models affect the likelihood of hematological toxicity? Yes, it is a critical factor. The mechanism of action of this compound depends on the presence of wild-type TP53 to activate the p53 pathway [3] [4]. Consequently, cells with wild-type TP53 will be sensitive to this compound, while cells with TP53 mutations or deletions are significantly resistant [3] [5]. This means that in a heterogeneous model, the toxicity will primarily be exerted on the wild-type TP53 hematopoietic cells, which is the basis for the observed myelosuppression.

Troubleshooting Guide: Managing Hematological Toxicity

Observed Issue Root Cause Recommended Action
High incidence of Grade 3/4 neutropenia/thrombocytopenia in early cycles. On-target p53 activation in bone marrow progenitor cells. Implement proactive dose delays and/or reductions to the established RDE. Consider prophylactic growth factor support per institutional guidelines.
Clinical or laboratory signs of Tumor Lysis Syndrome (TLS). Rapid death of tumor cells releasing intracellular contents. Institute intensive monitoring and TLS prophylaxis (hydration, allopurinol) for high-risk subjects. Be prepared to manage electrolyte imbalances.
Persistent hematological toxicity despite dose modification. Individual variation in drug metabolism or exceptional p53 pathway sensitivity. Consider lengthening the treatment-free interval (e.g., from a 3-week to a 4-week cycle) or further reducing the dose. Evaluate for other contributing factors.

References

overcoming Siremadlin acquired resistance p53 MAP2K1 mutations

Author: Smolecule Technical Support Team. Date: February 2026

Key Resistance Mechanisms & Combination Strategy

Resistance to MDM2-p53 antagonists can arise from mutations that disrupt the p53 pathway or activate parallel survival signals. MAP2K1 mutations can lead to constitutive activation of the MAPK pathway, which promotes cell survival independent of p53, thereby blunting the effect of Siremadlin [1] [2].

The proposed solution is to co-target both the p53 and MAPK pathways. The combination of This compound (MDM2 inhibitor) and Trametinib (MEK inhibitor) has shown high synergy in preclinical models, effectively inducing apoptosis and growth inhibition in melanoma cells [1].

The diagram below illustrates how this combination therapy counters resistance by synergistically targeting two key pathways.

G cluster_pathway Resistance Mechanism: Constitutive MAPK Signaling This compound This compound p53 p53 This compound->p53 Stabilizes Trametinib Trametinib MEK MEK Trametinib->MEK Inhibits Apoptosis Apoptosis p53->Apoptosis DUSP6 DUSP6 p53->DUSP6 Induces ERK ERK MEK->ERK MEK->ERK Activates MAP2K1_Mutation MAP2K1_Mutation MAP2K1_Mutation->MEK Cell_Survival_Resistance Cell_Survival_Resistance ERK->Cell_Survival_Resistance ERK->Cell_Survival_Resistance Promotes Cell_Survival_Resistance->Apoptosis Inhibits DUSP6->ERK Suppresses

Experimental Evidence for the Combination Strategy

The synergistic effect is not just theoretical; it is supported by quantitative metrics and a understood molecular mechanism.

Synergy Metrics from In Vitro Studies: Analysis of the this compound and Trametinib combination in A375 melanoma cells showed significant synergy [1].

Synergy Model Metric Value Interpretation
Synergy (Parametric) β (Efficacy Increase) +23.12% Significant synergy [1]
SynergyFinder (Non-Parametric) δ (Response Increase) +7.48% Synergistic interaction [1]

Molecular Mechanism: DUSP6 Suppression The synergy can be explained by a key molecular mechanism: MEK inhibition suppresses DUSP6, which leads to increased p53 phosphorylation and the synergistic induction of pro-apoptotic genes like PUMA and BIM, ultimately enhancing cell death [1].

Troubleshooting Guide & FAQs

Here are some common experimental issues and solutions based on the identified research.

Frequently Asked Questions

  • Q: How do I confirm that MAP2K1 mutations are driving resistance in my model?

    • A: Use Next-Generation Sequencing (NGS) to sequence the MAP2K1 gene in resistant cell lines or patient-derived xenografts. Look for known activating mutations (e.g., E203K, P124L, F53L, K57N) [3] [4]. Follow up with functional assays to measure MAPK pathway activity (e.g., Western blot for p-ERK) in the presence of a MEK inhibitor to confirm the mutation confers pathway activation [5].
  • Q: The combination therapy is not working in my in vivo model. What could be wrong?

    • A: This could be due to several factors:
      • Insufficient Dosing: The selected doses may not achieve the required synergistic drug exposure at the tumor site. Consider performing Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to guide dosing regimen selection [1].
      • Other Co-existing Mutations: Resistance may be mediated by other mechanisms, such as TP53 mutations or loss, which would render an MDM2 inhibitor like this compound ineffective [6]. Re-sequence the TP53 gene in your resistant model.
      • Tumor Microenvironment: Factors in the tumor microenvironment may confer protection. Investigate adding a third agent, such as radiotherapy, which has shown a synergistic effect in a triple combination with MAPK inhibition and p53 activation [7].
  • Q: Are there specific MAP2K1 mutation classes that respond better to MEK inhibition?

    • A: Yes. A high-throughput study classified MAP2K1 variants by their RAF-dependency and found that sensitivity to MEK inhibitors was associated with RAF-dependent and RAF-regulated variants. This suggests the functional class of the mutation can influence treatment response [3].

Detailed Experimental Protocol

This protocol outlines the key steps for evaluating the this compound and Trametinib combination in vitro, based on methodologies from the search results [1].

Title: In Vitro Cytotoxicity and Synergy Assay for this compound and Trametinib

Objective: To evaluate the synergistic cytotoxic effects of this compound and Trametinib combination on a cancer cell line (e.g., A375) and calculate drug interaction metrics.

Workflow Overview:

G Plate_Cells Plate Cells (A375, 96-well plate) Treat_Cells Treat with Drug Matrix (this compound & Trametinib, 72h) Plate_Cells->Treat_Cells Measure_Viability Measure Cell Viability (MTS or RealTime-Glo Assay) Treat_Cells->Measure_Viability Drug_Matrix        TrametinibLow DoseHigh DoseSiremadlinLow DoseCombo 1Combo 2High DoseCombo 3Combo 4     Treat_Cells->Drug_Matrix Analyze_Synergy Analyze Synergy (SynergyFinder package) Measure_Viability->Analyze_Synergy Validate_Mechanism Validate Mechanism (Western Blot for p53, p-ERK, PUMA/BIM) Analyze_Synergy->Validate_Mechanism

Materials:

  • Cell Line: A375 human melanoma cells (BRAF V600E mutant, p53 wild-type) [1].
  • Drugs: this compound (HDM201), Trametinib. Prepare stock solutions in DMSO.
  • Assay Kits: MTS assay kit or RealTime-Glo MT Cell Viability Assay [1].
  • Software: R package SynergyFinder for data analysis [1].

Procedure:

  • Cell Plating: Plate A375 cells in a 96-well plate at a density that ensures cells are in the exponential growth phase at the end of the assay (e.g., 2,000-5,000 cells/well). Incubate for 24 hours.
  • Drug Treatment Matrix:
    • Prepare a two-dimensional matrix of drug concentrations. This typically involves a range of concentrations for this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM) and Trametinib (e.g., 0 nM, 1 nM, 10 nM, 100 nM).
    • Treat cells with each single agent and all possible combinations in replicates (n=3-6). Include DMSO-only wells as a vehicle control.
    • Incubate the cells with the drugs for 72 hours.
  • Viability Measurement:
    • At the end of the incubation, measure cell viability according to the manufacturer's instructions for your chosen assay (MTS or RealTime-Glo).
  • Data Analysis:
    • Normalize the viability data to the DMSO control (100% viability) and the no-cell background (0% viability).
    • Input the normalized data into SynergyFinder.
    • Calculate the synergy scores using multiple reference models (e.g., Loewe Additivity, Bliss Independence, HSA, ZIP). A delta score (δ) ≥ 5 is typically considered synergistic [1].
  • Mechanistic Validation (Western Blot):
    • In a parallel experiment, treat A375 cells with DMSO, this compound alone, Trametinib alone, or the combination for 24 hours.
    • Lyse cells and run Western Blots to probe for:
      • p53 and p-p53 (Ser15): To confirm p53 stabilization and activation by this compound.
      • p-ERK: To confirm MAPK pathway inhibition by Trametinib.
      • PUMA and BIM: To validate the synergistic induction of these pro-apoptotic proteins [1].
      • GAPDH or Vinculin: As loading controls.

References

optimizing Siremadlin combination therapy dosing schedules

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Framework and Quantifying Synergy

1. What is the proposed mechanism for synergy between Siremadlin and MEK inhibitors like Trametinib? The observed synergy is believed to stem from a convergent mechanism on apoptosis. MEK inhibition can lead to the suppression of DUSP6. This suppression, in turn, increases the phosphorylation and activation of p53. The activated p53, synergistically stabilized by the MDM2 inhibitor this compound, leads to a heightened expression of pro-apoptotic genes like PUMA and BIM, resulting in increased apoptosis and growth inhibition in melanoma cells [1].

2. What are the key metrics for quantifying drug synergy in vitro, and how do they differ? It is crucial to distinguish between different synergy metrics, as a combination can be highly synergistic but have low overall efficacy, and vice-versa [1]. The following table compares two common analysis frameworks:

Metric / Framework SynergyFinder (δ-score) MuSyC (β-parameter)
Core Principle Measures the percentage of combination response beyond a reference model (e.g., Loewe, Bliss) [1]. A concentration-independent parametric model that decouples different aspects of interaction [1].
Interpretation δ-score: Average % increase in effect over expected. A δ ≥ 5 is typically considered synergistic [1]. β-score: % increase in maximal efficacy of the combination over the most efficacious single agent. A β > 0 indicates efficacy synergy [1].
Key Insight Quantifies the strength of interaction relative to a non-interaction model [1]. Directly measures the improvement in maximal effect, which may be more translatable to in vivo outcomes [1].

For example, one study on this compound and Trametinib in A375 melanoma cells showed high synergy with a δ-score of 7.48 (using SynergyFinder) and a β-parameter of 23.12% (using the Synergy package's MuSyC model), confirming a potent synergistic interaction [1].

Troubleshooting Common Experimental Issues

3. Our in vitro combination shows strong synergy, but in vivo efficacy is lacking. What could be the cause? This is a common translational challenge. The discrepancy often arises from unaccounted Pharmacokinetic (PK) interactions and differences in drug exposure between your in vitro system and the animal model [1].

  • Actionable Steps:
    • Develop a PBPK/PD Model: Create a Physiologically Based Pharmacokinetic/Pharmacodynamic model to simulate the concentration-time profiles of both drugs in different tissues and link them to the PD effect (tumor growth inhibition) [1].
    • Incorporate PD Parameters: Use the synergy metrics you obtained in vitro (e.g., the β-parameter from the MuSyC model) as a starting point for the PD interaction in your in vivo model [1].
    • Validate and Refine: Conduct in vivo PK/PD studies in xenograft models to measure actual drug exposures and anti-tumor effects, then use this data to refine your PBPK/PD model for better prediction [1].

4. How should we stratify cell lines or patient samples to predict responsiveness to this compound combinations? The primary and most critical biomarker is TP53 status [2].

  • Confirmed Sensitivity: TP53 wild-type cells are highly sensitive to this compound-induced apoptosis [2].
  • Confirmed Resistance: Cells with TP53 mutations or homozygous (biallelic) TP53 knockouts show significant resistance to this compound [2].
  • Experimental Protocol:
    • Cell Viability Assay: Plate cells at a density of 0.2 × 10⁶ cells/mL in a 96-well plate. After 24 hours, treat with a concentration range of this compound (e.g., 0 to 10 µM) for 72 hours [2].
    • Assessment: Measure growth inhibition using assays like XTT or MTS relative to a DMSO control [2].
    • Key Control: Always include an isogenic pair of TP53 wild-type and TP53-knockout cells to confirm that the effect is p53-dependent [2].

Computational & Advanced Workflows

5. Are there computational methods to prioritize new drug combinations for this compound? Yes, network pharmacology approaches can be valuable. One method involves using bipartite network modeling on ex vivo drug response data (e.g., from datasets like Beat AML) [3].

  • Workflow:
    • Construct Network: Create a bipartite network where one set of nodes represents drugs (e.g., this compound and other agents) and the other represents patient-derived samples. The edge weight is based on a potency measurement like the inverse median cell viability [3].
    • Project Similarity: Project this network to create a Drug Similarity Network (DSN), where connected drugs have correlated effects on cell survival across many samples [3].
    • Identify Communities: Use community detection algorithms on the DSN. Drugs within the same community are candidates for combination as they may target similar or complementary pathways [3].

The diagram below illustrates this computational prediction workflow.

BipartiteWorkflow Computational Drug Prediction Start Start: Ex Vivo Drug Response Dataset BN Construct Bipartite Network: Drugs & Patient Samples Start->BN DSN Project to Create Drug Similarity Network BN->DSN Cluster Perform Community Detection Clustering DSN->Cluster Predict Prioritize Drug Pairs Within Same Cluster Cluster->Predict

The diagram below illustrates the convergent p53 activation mechanism underlying the this compound and Trametinib synergy.

SignalingPathway This compound & Trametinib Synergy MEKi Trametinib (MEKi) DUSP6 DUSP6 Suppression MEKi->DUSP6 p53_phos p53 Phosphorylation & Stabilization DUSP6->p53_phos p53_stable p53 Accumulation & Activation p53_phos->p53_stable MDM2i This compound (MDM2i) MDM2i->p53_stable Apoptosis Gene Induction (PUMA, BIM) → Apoptosis p53_stable->Apoptosis


Key Considerations for Your Research

  • Beyond TP53: While TP53 status is the primary determinant of response [2], future research should aim to identify additional biomarkers that can predict the degree of synergistic benefit in combination regimens.
  • Clinical Validation: The this compound and Trametinib combination is the subject of several clinical trials (e.g., NCT02110355, NCT03714958) [1]. Following these trials will provide the most critical data on efficacy, optimal dosing, and safety in humans.

References

reducing Siremadlin dose-limiting toxicities in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Regimens & Identified Toxicities

The table below summarizes dosing regimens from a first-in-human phase I study and their associated dose-limiting toxicities. This data is crucial for establishing a safety baseline in preclinical models.

Regimen Code Dosing Schedule Cycle Length Recommended Dose for Expansion (RDE) Key Dose-Limiting Toxicities (DLTs)
Regimen 1A (Pulsed High-Dose) [1] Day 1 21 days 250 mg (Hematologic) Myelosuppression (thrombocytopenia, neutropenia), Tumor Lysis Syndrome (TLS) [1]
Regimen 1B (Pulsed High-Dose) [1] Days 1 & 8 28 days 120 mg (Solid & Hematologic) Myelosuppression [1]
Regimen 2C (Fractionated Low-Dose) [1] Days 1-7 28 days 45 mg (Hematologic) Myelosuppression [1]

Note on RDE: An RDE of 120 mg was also defined for hematologic tumors in Regimen 1A, and 250 mg was defined for hematologic tumors in Regimen 1A [1].

Troubleshooting Guide: Mitigating Preclinical Toxicities

Here are answers to frequently asked questions on managing Siremadlin's toxicities in a research setting.

FAQ: How can I mitigate thrombocytopenia in my in vivo models?

Thrombocytopenia is an on-target effect of MDM2 inhibition, as p53 activation affects platelet precursors. The following strategies are suggested by clinical data [1]:

  • Strategy 1: Optimize the Dosing Schedule. Consider switching from a single high-dose pulse (e.g., Regimen 1A) to a more fractionated schedule (e.g., Regimen 1B or 2C). Splitting the dose allows for platelet recovery between administrations [1].
  • Strategy 2: Utilize Prophylactic Support. In clinical trials, treatment-related toxicities were managed with concomitant therapies, including transfusions for thrombocytopenia and anemia. Implementing predefined transfusion triggers in your study protocol can prevent severe complications [1].
  • Strategy 3: Explore Combination Therapy. A clinical sub-study explored co-administration of eltrombopag, a thrombopoietin receptor agonist, to mitigate this compound-induced thrombocytopenia. This provides a strong rationale for testing similar supportive drugs in your preclinical models [1].
FAQ: The efficacy of this compound is low in my TP53-mutant cell lines. Is this expected?

Yes, this is the expected and intended mechanism of action. This compound works by disrupting the MDM2-p53 interaction to reactivate wild-type p53.

  • Expected Result: Cell lines with wild-type TP53 and heterozygous TP53-knockout (KO) are highly sensitive to this compound, showing stabilization of p53 and induction of apoptosis.
  • Expected Resistance: Homozygous TP53-KO cells and cells with TP53 mutations will exhibit significant resistance to the drug [2] [3].
  • Troubleshooting Step: Always confirm the TP53 status of your model systems before and during experimentation. The efficacy of this compound is critically dependent on the presence of a functional, wild-type p53 protein.
FAQ: What other toxicities should I monitor in my study?

Beyond thrombocytopenia, be vigilant for the following:

  • Tumor Lysis Syndrome (TLS): This has been observed, particularly in models of hematologic malignancies. Implement frequent monitoring (e.g., potassium, phosphate, calcium, uric acid) and have TLS management protocols ready, especially after the first dose [1] [4].
  • Gastrointestinal Toxicities: While less emphasized than myelosuppression, gastrointestinal adverse events are a known class effect of MDM2 inhibitors. Monitor for signs of nausea, vomiting, or diarrhea [1].
  • General Myelosuppression: In addition to low platelets, monitor for neutropenia and anemia. The use of growth factors and transfusions are appropriate supportive measures as used in the clinical study [1].

Experimental Protocols for Preclinical Safety

These protocols translate clinical safety observations into structured preclinical experiments.

Protocol 1: Assessing Hematological Toxicity & Schedule Dependency

This protocol is designed to evaluate the most common DLT, thrombocytopenia.

  • Objective: To compare the severity of thrombocytopenia induced by different this compound dosing schedules in a TP53 wild-type xenograft model.
  • Experimental Groups:
    • Group 1 (Pulsed): Single dose per cycle (e.g., Day 1 of a 21-day cycle).
    • Group 2 (Fractionated): Split dose per cycle (e.g., Days 1 and 8 of a 28-day cycle).
    • Control Group: Vehicle control.
    • Use the RDE equivalents from the clinical trial (e.g., 120 mg for Regimen 1B) as a starting point for dose conversion to your animal model.
  • Endpoint Measurements:
    • Primary: Platelet counts measured 2-3 times per week.
    • Secondary: Neutrophil and red blood cell counts; tumor volume measurement.
Protocol 2: Evaluating Tumor Lysis Syndrome (TLS) Risk
  • Objective: To identify models at high risk for TLS and establish monitoring protocols.
  • Experimental Setup: Administer a single high dose of this compound (modeling Regimen 1A) to a highly sensitive, high-tumor-burden hematologic malignancy model (e.g., a disseminated AML model).
  • Monitoring Schedule: Collect blood at 6, 12, 24, and 48 hours post-dose.
  • Key Biomarkers: Measure serum potassium, phosphate, creatinine, uric acid, and calcium.

Pathway & Workflow Visualization

The following diagrams, created using the specified color palette, illustrate the core mechanism and a proposed experimental workflow.

This compound Reactivates p53 Tumor Suppression

G MDM2 MDM2 p53 p53 MDM2->p53 Targets for Degradation p53->MDM2 Induces Expression CellCycleArrest CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->MDM2 Inhibits DNADamage DNADamage DNADamage->p53

Preclinical Toxicity Assessment Workflow

G Start Confirm TP53 Wild-Type Status A Dose Regimen Selection Start->A B Acute Toxicity & TLS Monitoring (Hours 6-48) A->B C Hematological Monitoring (2-3x/Week) B->C D Efficacy Assessment C->D E Mitigation Strategy: Schedule Change or Supportive Care C->E If DLT observed

Key Takeaways for Researchers

  • On-Target Toxicity is Manageable: The primary DLT, thrombocytopenia, is a mechanism-based effect that can be mitigated without stopping therapy through optimized scheduling and supportive care [1].
  • TP53 Status is Non-Negotiable: Confirm wild-type TP53 in your models before initiating studies, as it is the primary determinant of both efficacy and the on-target toxicities you will observe [2] [3].
  • Model Selection Drives Toxicity Profile: Be prepared for a higher incidence and severity of myelosuppression and TLS when working with models of hematologic malignancies compared to solid tumors [1].

References

Siremadlin combination synergy quantification methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Synergy Quantification Methods and Metrics

Researchers typically use specialized software packages to calculate synergy scores. The table below summarizes the key metrics from two common tools, as applied in a study on the combination of Siremadlin (an MDM2 inhibitor) and Trametinib (a MEK inhibitor) in melanoma A375 cells [1].

Software Package Synergy Metric Metric Type Reported Value Interpretation
Synergy Beta (β) Concentration-independent 23.12% A 23.12% increase in the maximal efficacy of the combination compared to the most effective single drug [1].
SynergyFinder Delta (δ) Concentration-dependent 7.48% The drug combination produces, on average, a 7.48% greater effect than expected by the reference model [1].

These metrics quantified a synergistic interaction, indicating that the combined effect of the drugs was greater than the sum of their individual effects [1]. Classification of these values is based on thresholds, where a δ score ≥ 5 is considered synergistic [1].

Experimental Protocol for In Vitro Synergy Assessment

Here is a detailed methodology for evaluating the cytotoxicity and synergy of a drug combination, based on the study of this compound and Trametinib [1].

  • Cell Line: Human melanoma A375 cells [1].
  • Compounds: this compound (MDM2 inhibitor) and Trametinib (MEK inhibitor) [1].
  • Assays for Cytotoxicity:
    • MTS Assay: Measures the metabolic activity of viable cells.
    • RealTime-Glo MT Cell Viability Assay: Allows for real-time monitoring of cell viability over the course of the experiment [1].
  • Experimental Setup:
    • Cells are treated with a matrix of concentrations of both drugs, both alone and in combination.
    • The drug combination matrix is analyzed using software packages like Synergy and SynergyFinder [1].
  • Data Analysis:
    • The software calculates synergy scores by comparing the observed combination effect to an expected effect under a non-interaction model (e.g., Loewe additivity or Bliss independence) [1].
    • The analysis yields metrics like the β and δ scores mentioned above.

This workflow for in vitro testing and analysis is summarized in the following diagram:

Start Start In Vitro Synergy Assay CellPrep Cell Preparation: Use A375 melanoma cells Start->CellPrep CompoundPrep Compound Preparation: This compound & Trametinib CellPrep->CompoundPrep AssaySetup Assay Setup: Create drug combination concentration matrix CompoundPrep->AssaySetup ViabilityTest Viability Measurement: MTS assay & RealTime-Glo MT AssaySetup->ViabilityTest DataAnalysis Data Analysis: Use Synergy & SynergyFinder software packages ViabilityTest->DataAnalysis Result Synergy Metrics: β score & δ score DataAnalysis->Result

Troubleshooting & FAQs

Q1: My synergy results are inconsistent between different software tools. Why does this happen, and which result should I trust?

  • A: Inconsistencies are common because various software packages use different mathematical models (e.g., Loewe, Bliss, HSA, ZIP) as their reference for "non-interaction" [1]. A combination may be synergistic under one model and antagonistic under another. For a more robust conclusion, it is advisable to:
    • Use multiple models and report all results.
    • Look for consensus. If multiple models classify the combination as synergistic, it is a stronger indicator [1].
    • Understand the nature of your drugs to choose the most appropriate model. The MuSyC model (available in the Synergy package) can be particularly insightful as it decouples synergy into effects on efficacy (β), potency (α), and cooperativity (γ), providing a more nuanced view [1].

Q2: Our in vitro data shows strong synergy, but how can we translate these findings to predict efficacy in animal models or humans?

  • A: Translating in vitro synergy to in vivo efficacy is a major challenge. A powerful approach is to use Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling [2] [3] [4].
    • Process: The PD interaction parameter (e.g., the β or δ score) determined from your in vitro studies is integrated into a PBPK model. This model simulates the pharmacokinetics (what the body does to the drug) of each compound in the combination in a virtual population, predicting drug concentrations at the tumor site over time [2] [3].
    • Outcome: By linking the predicted tumor drug concentrations with the synergistic PD model, the PBPK/PD framework can simulate tumor growth inhibition and help identify the most efficacious dosing schedules and dose levels for subsequent in vivo studies or clinical trials [2] [3].

Advanced Application: The Translational Workflow

The diagram below illustrates how PBPK/PD modeling bridges the gap between laboratory findings and clinical application, using the this compound and Trametinib combination as an example.

InVitro In Vitro Data PBPK PBPK/PD Model Development InVitro->PBPK Provides PD Interaction Parameters PK Pharmacokinetic (PK) Data PK->PBPK Informs Drug Distribution InVivo In Vivo Verification InVivo->PBPK Validates Model Predictions Simulation Virtual Clinical Trial Simulation PBPK->Simulation Prediction Prediction of Clinical Efficacy Simulation->Prediction e.g., Tumor Size Reduction

References

strategies to minimize Siremadlin hematotoxicity in research models

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What Are the Hematotoxicity Profiles of Siremadlin?

Clinical and preclinical studies have identified that hematological toxicity is a primary dose-limiting concern for this compound. The following table summarizes key hematological adverse events observed in a clinical trial.

Table 1: Observed Hematological Toxicities in a Phase Ib Clinical Trial of this compound [1]

Toxicity Type Severity (Grade) Frequency (as a Dose-Limiting Toxicity) Clinical Outcome/Management
Hematologic Events (e.g., neutropenia, thrombocytopenia) 3/4 Occurred in 10 out of 74 patients Managed with dose adjustments; one treatment-related death due to hematotoxicity was reported.
Overall Treatment - - Median duration of exposure was 13 weeks (range: 1-174 weeks), indicating a manageable safety profile for some patients.

FAQ 2: What Are the Primary Strategies to Minimize Hematotoxicity?

The core strategy is to preserve the p53-mediated antitumor effect while protecting healthy hematopoietic cells. This involves several key approaches:

  • TP53 Genotyping is Mandatory: this compound selectively activates the p53 pathway, making it highly effective only in TP53 wild-type models. Research on B-cell leukemia lines and primary CLL samples shows that cells with TP53 mutations or homozygous TP53 knockouts are highly resistant to this compound-induced apoptosis [2]. Before starting experiments, confirm the TP53 status of your research models.
  • Explore Intermittent Dosing Schedules: Continuous dosing can lead to accumulation of hematological toxicity. Clinical trials have explored various regimens, and an intermittent schedule (e.g., once every 3 or 4 weeks) was determined to be the Recommended Dose for Expansion (RDE) to help manage toxicity [1].
  • Utilize Combination Therapies for Synergy: Combining this compound with other targeted agents can create a synergistic effect, allowing for lower doses of each drug while maintaining efficacy, thereby reducing hematotoxicity. The most supported combinations from research include:
    • With CDK4/6 Inhibitors: Co-targeting MDM2 and CDK4/6 with this compound and ribociclib has shown manageable toxicity and antitumor activity in liposarcoma models, providing a proven combinatorial framework [1].
    • With BCL-2 Inhibitors: A general strategy for MDM2 inhibitors involves combination with apoptosis-inducing agents like venetoclax (a BCL-2 inhibitor) to enhance cell death [3].
    • With Chemotherapeutic Agents: Synergy has been observed between MDM2 inhibitors (like idasanutlin) and cladribine, causing enhanced P53-mediated apoptotic responses in T-PLL models, which predominantly have wild-type TP53 [3].

Experimental Protocol: Key In-Vitro Assays for Hematotoxicity Assessment

When evaluating mitigation strategies, the following methodology provides a standardized approach for assessing cell viability and apoptosis.

Objective: To determine the sensitivity of different cell lines to this compound and to confirm the role of TP53 status. Materials:

  • Cell Lines: TP53 wild-type, heterozygous TP53-knockout (KO), and homozygous TP53-KO isogenic cell lines (e.g., Nalm-6 B-cell line derivatives) [2].
  • Compound: this compound (HDM201) stock solution dissolved in DMSO [2].
  • Equipment: 96-well plates, CO2 incubator, spectrophotometric plate reader.

Procedure:

  • Cell Plating: Plate cells at a density of 0.2 x 10^6 cells/mL in 100 µL of culture medium per well in a 96-well plate. Incubate for 24 hours prior to treatment [2].
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0 to 10 µM) for a duration of 72 hours. Include a DMSO-only vehicle control.
  • Viability Assessment: Use a colorimetric cell viability assay like the XTT Assay Kit.
    • Add XTT reagent to each well and incubate for a pre-optimized period (e.g., 4 hours).
    • Measure the absorbance at a specified wavelength (e.g., 450 nm, with a reference wavelength of 650 nm) using a plate reader [2].
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Compare the IC50 values between TP53 wild-type and mutant/KO cells to establish TP53-dependent sensitivity.

Idea Generation: Exploring Novel Combination Strategies

Beyond the established combinations, you can explore these emerging ideas based on broader cancer research:

  • Epigenetic Modulators: Combine this compound with drugs that target the epigenetic state of cancer cells, such as histone deacetylase (HDAC) inhibitors (e.g., romidepsin), which have shown synergistic efficacy in other leukemia models [3].
  • DNA Damage Response (DDR) Inhibitors: Since p53 activation is a key response to DNA damage, combining this compound with DDR inhibitors (e.g., PARP, ATR, or ATM inhibitors) could create a powerful synthetic lethal effect in TP53 wild-type models.
  • Anti-apoptotic Protein Inhibitors: Targeting other anti-apoptotic proteins (e.g., MCL-1) alongside this compound could overcome intrinsic resistance and enhance cancer cell killing, potentially at lower, less toxic doses.

Visual Guide: Key Signaling Pathways & Experimental Workflow

The following diagrams illustrate the core mechanism of this compound and the critical experimental workflow for assessing hematotoxicity risk.

architecture cluster_pathway This compound (HDM201) Mechanism of Action cluster_workflow Key Experimental Workflow for Risk Mitigation MDM2 MDM2 p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis CellCycleArrost CellCycleArrost p53->CellCycleArrost This compound This compound This compound->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest Start Start ConfirmTP53 Confirm TP53 Wild-Type Status Start->ConfirmTP53 Sensitive Model is Sensitive Proceed with Testing ConfirmTP53->Sensitive Yes Resistant Model is Resistant Results will be Suboptimal ConfirmTP53->Resistant No TestCombos Test Intermittent Dosing & Combination Strategies Sensitive->TestCombos Assess Assess Viability & Apoptosis TestCombos->Assess

References

Siremadlin drug interaction metrics interpretation consensus

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary mechanism of action of Siremadlin? this compound is a second-generation, selective MDM2-p53 binding antagonist [1] [2]. It binds to MDM2, the primary negative regulator of the p53 tumor suppressor protein. This binding disrupts the MDM2-p53 interaction, preventing p53 from being marked for degradation. This leads to the stabilization and accumulation of p53 in the nucleus, which subsequently activates p53-dependent pathways, including cell cycle arrest and apoptosis (programmed cell death) [1] [3].

  • FAQ 2: Which patient or cell population is most likely to respond to this compound therapy? Response to this compound is critically dependent on the TP53 genetic status. The drug demonstrates high efficacy in models with wild-type TP53 and heterozygous TP53-knockout cells, inducing p53 stabilization and apoptosis [1] [2]. Conversely, homozygous TP53-knockout cells and primary cancer samples with TP53 mutations show significant resistance to the drug [1] [3]. Therefore, confirming the presence of a wild-type and functionally intact TP53 gene is a key predictive biomarker for treatment response.

  • FAQ 3: How are synergistic drug interactions for this compound combinations quantified and interpreted? Synergistic interactions in pre-clinical studies are often quantified using the Combination Index (CI) method. The table below summarizes the interpretation of common interaction metrics [4]:

Metric Value Range Interpretation
Combination Index (CI) CI < 1 Synergy
CI = 1 Additive Effect
CI > 1 Antagonism

Troubleshooting Guide

  • Problem: Lack of Efficacy in TP53 Wild-Type Cell Lines

    • Potential Cause 1: Inadequate stabilization of p53. The intended mechanism may not be triggering.
    • Solution: Verify target engagement by running a western blot analysis to detect increased levels of total p53 and its downstream targets (e.g., p21) after treatment. Compare this to untreated wild-type TP53 cells as a control [1] [2].
    • Potential Cause 2: The cells have developed compensatory survival pathways that bypass p53-mediated apoptosis.
    • Solution: Investigate combination strategies. For example, research shows synergy between this compound and the MEK inhibitor Trametinib. Consider combining this compound with other targeted agents to overcome resistance [4].
  • Problem: High Background Apoptosis in Control Group

    • Potential Cause: Stressful cell culture conditions (e.g., high passage number, serum starvation, mycoplasma contamination) can independently activate p53, obscuring the drug's effect.
    • Solution: Optimize cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. Use low-passage cells and regularly test for mycoplasma contamination. Include a vehicle control (DMSO) treated in the exact same manner as the drug-treated cells.
  • Problem: Inconsistent Results in Primary Patient Samples

    • Potential Cause: Heterogeneity of the primary sample and the presence of a mixture of wild-type and TP53-mutant subclones.
    • Solution: Perform deep TP53 gene sequencing on the primary sample to rule out low-frequency mutations. Furthermore, use a robust cell viability assay (like XTT) and normalize the results to a baseline measurement taken at the time of plating [2].

Experimental Protocols & Data

Protocol 1: In Vitro Cell Viability Assay with this compound [2]

  • Cell Preparation: Plate B-cell leukemia lines (e.g., Nalm-6) at a density of 0.2 x 10⁶ cells/mL in a 96-well plate.
  • Drug Treatment: After 24 hours, treat cells with this compound across a concentration range (e.g., 0 to 10 µM). Always include a vehicle control (DMSO).
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add XTT reagent to each well and incubate for 4 hours. Measure the absorbance at a specified wavelength (e.g., 450 nm, with a reference wavelength of 650 nm).
  • Data Analysis: Calculate the percentage of cell growth relative to the DMSO control. Use non-linear regression analysis to determine the IC₅₀ value (the half-maximal inhibitory concentration).

Quantitative Data Summary for this compound [1] [2] [4]

Cell / Model Type TP53 Status This compound Efficacy (IC₅₀) Key Observation
Nalm-6 B-cell line Wild-Type Sensitive p53 stabilization; apoptosis induced
Nalm-6 B-cell line Heterozygous KO Sensitive p53 stabilization; apoptosis induced
Nalm-6 B-cell line Homozygous KO Resistant No p53 stabilization; minimal apoptosis
Primary CLL cells Wild-Type Sensitive p53 stabilization; apoptosis induced
Primary CLL cells Mutant Resistant Limited efficacy
A375 Melanoma cells Wild-Type Synergy with Trametinib High synergy (CI < 1) in combination [4]

Signaling Pathways and Workflows

The following diagrams, created with Graphviz, illustrate the core concepts of this compound's mechanism and the experimental workflow for assessing drug combinations.

G cluster_pathway This compound (HDM201) Mechanism of Action MDM2 MDM2 Degradation Ubiquitin-Mediated Degradation MDM2->Degradation Binds & Targets p53 p53 Tumor Suppressor p53->Degradation Binds & Targets Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates This compound This compound (HDM201) This compound->MDM2 Inhibits

G cluster_workflow Drug Combination Synergy Assessment Workflow Start Plate Cells (TP53 Wild-Type) Treat Treat with Compounds: - this compound Alone - Partner Drug Alone - Combination - Vehicle Control Start->Treat Incubate Incubate (72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., XTT) Incubate->Assay Analyze Analyze Data & Calculate Combination Index (CI) Assay->Analyze Interpret Interpret Result: CI < 1 = Synergy Analyze->Interpret

References

optimizing Siremadlin timing and sequencing in combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin Combination Therapy: Key Data & Dosing

The table below summarizes crucial quantitative data from recent studies on this compound combinations, which can guide your experimental design.

Combination Partner Context / Model Recommended this compound Dose & Schedule Key Efficacy Findings Most Frequent Adverse Events (AEs) Citation
Ruxolitinib (JAK1/JAK2 inhibitor) Myelofibrosis (MF) patients with suboptimal response to Ruxolitinib (ADORE trial) 30 mg, orally, once daily on Days 1-5 of a 28-day cycle [1] Most robust spleen volume reduction (SVR) at 24 weeks; Reductions in JAK2V617F allele burden [1] Thrombocytopenia, nausea, diarrhea, anemia, neutropenia [1]
Trametinib (MEK inhibitor) A375 melanoma xenograft mouse model (PBPK/PD modeling study) Modeled various doses and schedules to identify synergistic combinations [2] Synergistic antitumor effect; PBPK/PD modeling can predict most efficacious in vivo dosing schedules [2] Interaction at pharmacokinetic (PK) level (absorption, tumor disposition) [2]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered challenges when working with this compound combinations.

How should I manage hematological toxicities like thrombocytopenia?
  • Observation: In the ADORE trial, thrombocytopenia was a common hematological adverse event observed with the 30 mg (Days 1-5) schedule [1].
  • Recommendation: Implement a robust monitoring protocol. Regularly monitor complete blood counts (CBC) throughout the treatment cycle. The dosing schedule of 5 days on, 23 days off in the ADORE study is designed to allow for hematological recovery [1]. Be prepared to adjust the dose or schedule based on the severity and duration of cytopenias.
What is the best way to define the dosing schedule for a new this compound combination?
  • Challenge: Moving from in vitro synergy to effective in vivo dosing is complex.
  • Solution: Employ Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling. As demonstrated with this compound and Trametinib, this approach integrates in vitro ADME and efficacy data to simulate drug concentration-time profiles in plasma and tumors [2]. This helps rationally select the most synergistic and efficacious dosing schedules and levels for in vivo experiments before conducting costly and time-consuming animal studies [2].
How can I confirm the on-target effect of this compound in my experimental system?
  • Biomarker Analysis: The on-target engagement of this compound (MDM2 inhibition leading to p53 pathway activation) can be confirmed by monitoring downstream biomarkers. In the ADORE trial, an increase in growth differentiation factor 15 (GDF-15) protein levels was observed, demonstrating the intended modulation of the p53 pathway [1].
  • Experimental Readout: Include GDF-15 or other p53 target proteins (e.g., p21) in your biomarker analysis to verify the compound's activity.

Experimental Workflow & Pathway Diagrams

To help visualize the experimental and mechanistic details, the following diagrams outline the core workflow for PBPK/PD modeling and the mechanism of action for this compound combinations.

PBPK/PD Modeling Workflow

This diagram illustrates the integrated process of predicting in vivo efficacy for drug combinations, from in vitro data to model refinement.

Start Start: In Vitro Data PK_Data ADME Data Start->PK_Data PD_Data Synergy Metrics (e.g., δ score, β parameter) Start->PD_Data PBPK_Model Develop PBPK Model PK_Data->PBPK_Model PD_Model Develop PD Model PD_Data->PD_Model Integrate Integrate PBPK/PD Model with Drug Interactions PBPK_Model->Integrate PD_Model->Integrate Simulate Simulate Tumor Growth Inhibition Integrate->Simulate Optimize Optimize Dosing Schedule & Levels Simulate->Optimize

This compound + Ruxolitinib Mechanism

This diagram shows the proposed synergistic mechanism of this compound and Ruxolitinib in targeting myelofibrosis cells.

Key Technical Takeaways for Your Experiments

  • Confirmed Clinical Schedule: For hematological malignancies like MF, the 30 mg (Days 1-5, 28-day cycle) schedule paired with Ruxolitinib has clinical validation for safety and preliminary efficacy [1].
  • Leverage Computational Models: For new combinations, especially in solid tumors, using PBPK/PD modeling is a powerful method to translate in vitro findings and rationally design in vivo studies, potentially saving significant resources [2].
  • Monitor Target Engagement: Always incorporate biomarker assays (like GDF-15 for p53 activation) to confirm that this compound is having its intended on-target effect in your specific model system [1].

References

Siremadlin synergy scores comparison Loewe Bliss HSA ZIP models

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Synergy Models

The table below summarizes the core principles, strengths, and limitations of the Bliss, Loewe, HSA, and ZIP models to help you understand their key differences.

Model Core Principle & Formula Best For Key Assumptions & Limitations

| Bliss Independence [1] [2] | Principle: Drugs act through independent mechanisms. Formula: Expected Effect = yA + yB - (yA × yB) | Early screening of drugs with distinct/independent mechanisms of action (MoA) [1]. | Assumes probabilistic independence. Can be problematic if pathways have significant crosstalk [2]. | | Loewe Additivity [1] [3] | Principle: A drug cannot synergize with itself. Conceptual Formula: (D1 / Dx1) + (D2 / Dx2) = 1 | Combinations where drugs have a similar mode of action [1]. | Assumes drugs have similar, "sham-combination" pharmacodynamic curves. Inaccurate if potency or efficacy differs significantly [2]. | | HSA (Highest Single Agent) [1] [2] | Principle: Expected effect equals the stronger effect of either drug alone. Formula: Expected Effect = max(yA, yB) | Quick filtering or as a conservative, initial benchmark [1]. | Makes no assumption of an interaction model. Very lenient; often identifies the most synergies [1] [2]. | | ZIP (Zero Interaction Potency) [1] [3] | Principle: Compares observed response to a non-interaction model where dose-response curves' potencies are unchanged in combination. | High-throughput screening; hybrid approach when drug MoAs are similar or different [1]. | Integrates concepts from Bliss and Loewe. Requires accurate dose-response curve fitting, which can fail with noisy data [2]. |

Synergy Models in Practice: Siremadlin Case Studies

Researchers typically select a model based on the biological context of the drug combination. Here are examples of how synergy with this compound has been evaluated in recent studies.

  • This compound + Trametinib (MEK inhibitor): A 2022 study evaluated this combination in melanoma A375 cells. The researchers used multiple models and reported a ZIP δ score of 7.48% and a MuSyC β parameter of 23.12%, both classifying the combination as synergistic [4]. This multi-model approach provides a more robust conclusion, and the synergy was significant enough to be translated into a PBPK/PD model for in vivo prediction [5].
  • Idasanutlin (MDM2 inhibitor) + Navitoclax (BCL-2/xL inhibitor): While this study used a different MDM2 inhibitor (Idasanutlin), it is highly relevant for methodology. A 2024 high-throughput screen in acute lymphoblastic leukemia (ALL) identified Navitoclax as a top combination partner. The interaction was quantified using the Bliss independence model, which demonstrated strong synergistic lethality [6]. This shows the application of Bliss for screening combinations with independent mechanisms (p53 activation and BCL-2 inhibition).

The following workflow visualizes the typical process of designing a combination study and calculating a synergy score, from experimental setup to data analysis.

Start Design Combination Experiment Plate Prepare Dose-Response Matrix Start->Plate Measure Measure Cell Viability/Phenotype Plate->Measure Model Select Reference Model Measure->Model Calculate Calculate Synergy Score Model->Calculate Bliss Bliss Independence Model->Bliss  Different MoAs Loewe Loewe Additivity Model->Loewe  Similar MoAs HSA HSA Model->HSA  Conservative Filter ZIP ZIP Model->ZIP  High-Throughput/Hybrid Classify Classify Interaction Calculate->Classify Bliss->Calculate Loewe->Calculate HSA->Calculate ZIP->Calculate

A Guide to Model Selection

Choosing the right model is critical, as a combination may be synergistic in one model but not another [4] [2]. Here are some practical guidelines:

  • Match the Model to the Mechanism: Use Loewe for drugs with similar mechanisms (e.g., two kinase inhibitors) and Bliss for drugs with distinct, independent mechanisms [1].
  • Leverage the HSA Model for Simplicity: Use HSA for a quick, conservative first pass, acknowledging it may have a higher false-positive rate for synergy [1] [2].
  • Employ the ZIP Model for Robust, High-Throughput Analysis: The ZIP model is a powerful modern tool, especially for high-throughput screening where it captures interaction landscapes across all tested dose pairs [1] [3].
  • Use Multiple Models for Confidence: The most reliable approach is to use more than one model. If Bliss, Loewe, and ZIP all agree on synergy, you can have higher confidence in the result [4].

References

Siremadlin clinical response rate comparison in liposarcoma subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin Clinical Response Data in Liposarcoma

Trial Phase Regimen Liposarcoma Subtype Sample Size (Evaluable) Objective Response Rate (ORR) Disease Control Rate (DCR) Key Findings
Phase Ib [1] This compound + Ribociclib Advanced WDLPS or DDLPS 74 (N/A) 4.1% (3 PR) 55.4% (38 SD) Early signs of antitumor activity in a proof-of-concept setting.
Phase I (Expansion) [2] This compound (Single Agent, 120 mg, Regimen 1B) TP53 wild-type Liposarcoma ~10 (N/A) 10.3% (95% CI, 2.2–27.4) N/A Single-agent activity was limited in solid tumors, including liposarcoma.

Experimental Protocols and Trial Designs

The data in the table above were generated from early-phase human clinical trials following these key methodologies:

  • Proof-of-Concept Phase Ib Study (this compound + Ribociclib) [1]: This study was designed to evaluate the safety and preliminary efficacy of co-targeting MDM2 and CDK4.

    • Patient Population: Adults with locally advanced or metastatic WDLPS or DDLPS who had progressed on or after prior systemic therapy.
    • Intervention: Different dosing regimens of oral this compound combined with oral ribociclib were tested to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).
    • Primary Endpoint: Determine the MTD/RDE.
    • Key Efficacy Assessments: Tumor response was evaluated using standard radiographic criteria (e.g., RECIST). The outcomes of interest were Objective Response Rate (ORR), which includes complete and partial responses, and Disease Control Rate (DCR), which includes stable disease in addition to responses.
  • First-in-Human Phase I Study (this compound Monotherapy) [2]: This study aimed to establish the safety, pharmacokinetics, and preliminary activity of this compound as a single agent.

    • Patient Population: Patients with wild-type TP53 advanced solid tumors (including a liposarcoma expansion cohort) or hematologic malignancies.
    • Intervention: Multiple dosing schedules of this compound were explored, including pulsed high-dose and fractionated low-dose regimens.
    • Primary Endpoint: Incidence of dose-limiting toxicities (DLTs) during the first cycle.
    • Key Efficacy Assessments: Antitumor activity was a secondary endpoint, with ORR reported for the liposarcoma cohort treated at the recommended dose for expansion (RDE).

Biological Rationale: Targeting the MDM2-p53 Pathway

The therapeutic strategy behind this compound is grounded in the specific molecular biology of well-differentiated and dedifferentiated liposarcoma. The following diagram illustrates the targeted pathway.

G A Genomic Amplification in WDLPS/DDLPS B MDM2 Protein Overproduction A->B Leads to C p53 Tumor Suppressor (Inactive/Suppressed) B->C Binds & Inhibits F p53 Reactivation & Stabilization D Uncontrolled Cell Survival & Tumor Growth C->D Results in C->F  Released & Activated E This compound E->B Inhibits G Cell Cycle Arrest & Apoptosis F->G Induces

The core mechanism is the inhibition of the MDM2-p53 interaction [2]. In WDLPS and DDLPS, the 12q13-15 chromosomal region is amplified, leading to overexpression of the MDM2 oncogene [3]. The MDM2 protein normally binds to the p53 tumor suppressor protein, tagging it for degradation and preventing it from performing its protective functions. This compound blocks this interaction, thereby reactivating p53. The restored p53 can then trigger programs for cell cycle arrest and apoptosis (programmed cell death), potentially leading to tumor regression [2] [4].

Interpretation and Context

  • Combination Therapy Shows Potential: The modest activity of this compound alone highlights a common challenge with MDM2 inhibitors. The combination with ribociclib represents a rational approach to simultaneously target two key amplified drivers in WDLPS/DDLPS (MDM2 and CDK4), which may lead to enhanced efficacy [3] [1].
  • Consider the Competitive Landscape: Other MDM2 inhibitors, like brigimadlin, have shown more robust response rates in early trials (e.g., 18.6% ORR in DDLPS) [4]. However, it is crucial to note that some MDM2 inhibitors have failed in later-phase trials, underscoring the need for validation in larger, randomized studies [4].
  • Focus on the Right Subtype: This data applies specifically to WDLPS and DDLPS, which harbor the characteristic MDM2 amplification. Other liposarcoma subtypes, such as myxoid or pleomorphic liposarcoma, have different molecular drivers and are unlikely to respond to MDM2-targeted therapy [3].

References

Siremadlin combination therapy vs monotherapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Siremadlin: Monotherapy vs. Combination Therapy

Therapy Type Cancer Type / Setting Key Efficacy Findings Source (Study Context)
Monotherapy [1] [2] Advanced Solid Tumors Limited activity; ORR: 10.3% (at RDE of 120 mg in regimen 1B) Phase I First-in-Human Study (NCT02143635)
Acute Myeloid Leukemia (AML) Encouraging preliminary activity; ORR: 4.2%-22.2% (varied by dosing regimen) Phase I First-in-Human Study (NCT02143635)
Relapsed/Refractory AML post stem cell transplant Anti-leukemic activity; 2 Complete Remissions (CR) and 1 CR with incomplete hematologic recovery (CRi) in a small cohort (n=19) Post-hoc analysis of NCT02143635
Combination Therapy
With Trametinib [3] Melanoma (Preclinical, in vitro) High synergy in A375 cells; 23.12% (β score, efficacy increase) and 7.48% (δ score, response beyond expectation) In Vitro/In Vivo Translational Study
With Ruxolitinib [4] Myelofibrosis (Phase 1/2) Superior Spleen Volume Reduction (SVR) at 24 weeks vs. ruxolitinib monotherapy; reduction in JAK2V617F allele burden ADORE Trial (NCT04097821)
With Ribociclib [5] Well-differentiated/Dedifferentiated Liposarcoma (Phase 1b) Median Progression-Free Survival (mPFS): 4.2 months with a 3-week regimen; ORR: 7% Phase Ib Proof-of-Concept Study

Experimental Protocols and Methodologies

The data in the table above are derived from specific experimental designs. Here are the methodologies for the key studies cited.

In Vitro Synergy Study (this compound + Trametinib)

This study aimed to translate in vitro synergy into in vivo efficacy and required careful estimation of pharmacokinetic (PK) and pharmacodynamic (PD) interactions [3].

  • Cell Line: Human melanoma A375 cells.
  • Cytotoxicity Assays: MTS assay and RealTime-Glo MT Cell Viability Assay.
  • Drug Combination Analysis: A drug combination matrix was analyzed using two R software packages:
    • Synergy: Calculated concentration-independent parameters, including β (percent increase in maximal efficacy of the combination over the best single agent).
    • SynergyFinder: Calculated concentration-dependent parameters, including δ (the percentage of drug combination response beyond the expected effect).
  • Reference Models: The analysis accounted for different reference models of drug interaction (Loewe additivity, Bliss independence, HSA, ZIP).
Clinical Trial Designs

The clinical data come from structured trials following rigorous protocols.

  • Monotherapy (First-in-Human Phase I, NCT02143635) [1]:

    • Objective: To determine the Recommended Dose for Expansion (RDE), safety, PK/PD, and preliminary antitumor activity.
    • Patients: Adults with wild-type TP53 advanced solid or hematologic cancers.
    • Design: Dose-escalation study using a Bayesian logistic regression model (BLRM) with escalation with overdose control (EWOC). Multiple dosing regimens were explored (e.g., single high doses per cycle or lower fractionated doses over multiple days per cycle).
    • Endpoint Evaluation: Response was assessed per investigator using standard criteria (e.g., International Working Group criteria for AML). Dose-limiting toxicities (DLTs) in cycle 1 were the primary endpoint for determining RDE.
  • Combination Therapy (ADORE Trial, NCT04097821) [4]:

    • Objective: To evaluate the safety and efficacy of Ruxolitinib in combination with novel agents, including this compound, in Myelofibrosis.
    • Design: Randomized, open-label, phase 1/2 open platform study.
    • Dosing: The this compound combination cohort received Ruxolitinib (5 mg orally) with this compound (10, 20, or 40 mg). The recommended phase 2 dose was set at 30 mg this compound on days 1-5 of a 28-day cycle.
    • Efficacy Measurement: Spleen Volume Reduction (SVR) was measured from baseline at week 24.

Mechanism of Action and Synergy

The rationale for combining this compound with other agents is grounded in the biology of cancer signaling pathways. The diagram below illustrates the proposed mechanism for its synergy with a MEK inhibitor.

G MEKi MEK Inhibitor (e.g., Trametinib) DUSP6 DUSP6 Suppression MEKi->DUSP6 MDM2i MDM2 Inhibitor (this compound) p53 p53 Protein MDM2i->p53 Stabilizes p53_phos p53 Phosphorylation Increase DUSP6->p53_phos PUMA_BIM ↑ PUMA & BIM Gene Expression p53_phos->PUMA_BIM Apoptosis Synergistic Induction of Apoptosis PUMA_BIM->Apoptosis p53->p53_phos

The synergistic mechanism between this compound and Trametinib involves DUSP6 suppression, leading to increased p53 phosphorylation and enhanced expression of pro-apoptotic genes like PUMA and BIM [3]. This combination promotes apoptosis and growth inhibition more effectively than either agent alone.

Key Insights for Research and Development

  • Tumor Type is Crucial: this compound's efficacy is highly dependent on cancer type. It shows a more pronounced effect in hematologic malignancies like AML and in specific solid tumors such as liposarcoma, which often have wild-type TP53 and MDM2 amplification [6] [5].
  • Synergy is Model-Dependent: The quantitative assessment of synergy can vary based on the reference model used (Loewe, Bliss, etc.). Reporting multiple metrics (like β and δ scores) provides a more comprehensive picture of the drug interaction [3].
  • Combination is a Promising Path: Clinical and preclinical data strongly support that this compound's potential is maximized in rational combinations, such as with MEK or JAK inhibitors, which can target resistance mechanisms or complementary pathways [3] [4].

References

Siremadlin vs. Other MDM2 Inhibitors: Toxicity Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name (Code) Most Common Reported Toxicities Dose-Limiting Toxicities (DLTs) & Severe (Grade 3/4) Events Clinical Context & Notes
Siremadlin (HDM201) Thrombocytopenia, neutropenia, nausea, vomiting, diarrhea [1] [2]. Hematological DLTs (thrombocytopenia, neutropenia, leukopenia); one treatment-related death due to hematotoxicity reported [1]. Toxicity is generally manageable with dose adjustments [1]. Myelosuppression is more frequent/severe in hematologic malignancies vs. solid tumors [2].
General MDM2 Inhibitor Class Bone marrow suppression (cytopenias), gastrointestinal toxicity (nausea, vomiting, diarrhea), metabolic disturbances, fatigue, cardiovascular effects [3] [4] [5]. Cytopenias are the most commonly reported DLTs [3]. Considered on-target, class-effect toxicities resulting from p53 pathway activation in healthy cells [5] [6].

Detailed Toxicity Findings and Clinical Context

The table above highlights key trends, which are further explained by the findings of specific clinical studies.

  • This compound-Specific Clinical Evidence: In a Phase Ib study for liposarcoma, this compound combined with Ribociclib demonstrated a manageable safety profile. The most significant toxicities were Grade 3/4 hematological events, which were identified as DLTs. The Recommended Dose for Expansion (RDE) was established at 120 mg every 3 weeks, showing that a tolerable schedule can be found [1]. A separate first-in-human study confirmed that these hematological toxicities are more frequent and severe in patients with leukemia compared to those with solid tumors [2].

  • MDM2 Inhibitor Class Effects: A systematic review of multiple MDM2 inhibitors confirms that the toxicities observed with this compound are not unique but are characteristic of this drug class. The review identified cytopenias (low blood cell counts) as the most common DLTs across various compounds [3] [4]. Experts note that these side effects, particularly thrombocytopenia and gastrointestinal issues, are considered "on-target" because they result from the desired mechanism of action—reactivating the p53 pathway—in normal, healthy tissues [5] [6].

Underlying Mechanism and Experimental Considerations

The consistent toxicity profile across different MDM2 inhibitors is rooted in their shared mechanism of action, which can be visualized in the following pathway.

The diagram above shows how MDM2 inhibitors work by blocking the p53-MDM2 interaction, leading to p53 stabilization and activation of cell cycle arrest and apoptosis in tumor cells. However, this same mechanism also occurs in normal, rapidly dividing cells like those in the bone marrow and gastrointestinal tract, leading to the characteristic on-target toxicities [5] [6].

Key Experimental Protocols from Cited Studies:

  • Dose-Escalation Design: The Phase Ib study of this compound plus Ribociclib used a standard 3+3 dose-escalation design to determine the Maximum Tolerated Dose (MTD) and Recommended Dose for Expansion (RDE). DLTs were assessed during the first cycle of treatment [1].
  • Toxicity Assessment: Toxicity was evaluated according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities were primarily defined as Grade 4 neutropenia or thrombocytopenia, or other Grade 3/4 non-hematologic toxicities despite supportive care [1] [2].
  • Patient Population: These studies were conducted in patients with advanced, TP53 wild-type tumors, such as well-differentiated/dedifferentiated liposarcoma, acute leukemia, and other solid tumors [1] [2].

Research Implications and Management Strategies

For researchers, the key implications are:

  • Toxicity is a Class Challenge: The safety profile of this compound is aligned with other MDM2 inhibitors, indicating that hematological and GI toxicities are a fundamental challenge for this therapeutic approach [3] [5].
  • Dosing Schedules are Crucial: The toxicity is often manageable through optimized dosing schedules, such as the intermittent regimen (e.g., once every 3 or 4 weeks) established for this compound, which allows for hematological recovery [1] [2] [5].
  • Combination Therapy Caution: Combining MDM2 inhibitors with other myelosuppressive agents (like chemotherapy) may exacerbate hematological toxicity, necessitating careful dose selection and patient monitoring [5].

References

Siremadlin p53 activation potency compared to RG7112 AMG232

Author: Smolecule Technical Support Team. Date: February 2026

MDM2 Inhibitors at a Glance

The table below summarizes key preclinical and development data for Siremadlin, RG7112, and AMG232.

Inhibitor Target Binding (IC₅₀/Kd) Cellular Potency (IC₅₀) Clinical Status & Key Findings
This compound (HDM201) [1] [2] Not fully disclosed [2] Not fully disclosed [2] Clinical trials. A second-generation inhibitor with an inactive prodrug (RO6839921) for improved tolerability [2].
RG7112 [3] [2] MDM2 HTRF IC₅₀ = 18 nM [3] Avg. MTT IC₅₀ = 400 nM (HCT-116, SJSA-1, RKO cells) [3] First-in-class clinical candidate. Validated MDM2-p53 targeting; showed dose-dependent p53 activation and tumor growth inhibition (90% TGI at 200 mg/kg BID) [2].
AMG 232 [4] [3] [5] SPR Kd = 0.045 nM [5] SJSA-1 EdU IC₅₀ = 9.1 nM [3] [5] Clinical trials. Demonstrated complete tumor regression in SJSA-1 xenograft models (ED₅₀ = 9.1 mg/kg) [5].

Experimental Data and Protocols

The quantitative data in the table above were generated using standardized experimental methods. Here are the typical protocols for key assays.

Assay Type Typical Experimental Protocol

| Biochemical Binding Assays (e.g., HTRF/TR-FRET) [3] | 1. Label p53 peptide and MDM2 protein with donor and acceptor fluorophores. 2. Incubate test compound with MDM2 protein and labeled p53 peptide. 3. Measure fluorescence resonance energy transfer (FRET). 4. Calculate IC₅₀ based on the compound's ability to disrupt the p53-MDM2 interaction and reduce FRET signal. | | Cellular Potency Assays (e.g., EdU Assay) [3] [5] | 1. Culture p53 wild-type cancer cells (e.g., SJSA-1 osteosarcoma). 2. Treat cells with a dose range of the MDM2 inhibitor. 3. Add a modified thymidine analog (EdU) to label newly synthesized DNA. 4. Detect incorporated EdU with a fluorescent dye and measure via flow cytometry. 5. Calculate IC₅₀ based on the concentration that reduces DNA synthesis (cell proliferation) by 50%. | | In Vivo Efficacy Studies [2] [5] | 1. Implant human tumor xenografts (e.g., SJSA-1) in immunodeficient mice. 2. Randomize mice into control and treatment groups once tumors establish. 3. Administer the compound orally at predetermined doses and schedules. 4. Monitor tumor volume and body weight regularly. 5. Calculate tumor growth inhibition (TGI) or effective dose (ED₅₀) at study end. |

MDM2-p53 Pathway and Drug Mechanism

The following diagram illustrates the core mechanism of p53 activation targeted by these MDM2 inhibitors.

cluster_normal Normal State cluster_therapy With MDM2 Inhibitor p53_inactive p53 (Inactive) MDM2 MDM2 p53_inactive->MDM2 Binds & Ubiquitinates Degradation p53 Degradation MDM2->Degradation Inhibitor MDM2 Inhibitor MDM2_Therapy MDM2 Inhibitor->MDM2_Therapy p53_active p53 (Active) CellFate Cell Cycle Arrest Apoptosis p53_active->CellFate

Interpretation of Comparative Data

  • RG7112 served as the first-generation clinical proof-of-concept, but its relatively lower cellular potency required high doses, limiting its therapeutic window [3] [2].
  • AMG 232 shows a significant increase in both binding affinity and cellular potency over RG7112, which correlates with its superior and robust efficacy in preclinical models [3] [5].
  • This compound's development focused on improving the drug profile through a prodrug strategy, which is primarily aimed at enhancing tolerability and enabling more effective dosing schedules in patients, rather than just maximizing raw biochemical potency [1] [2].

How to Access More Data

  • Check Clinical Trial Registries: Search for this compound on ClinicalTrials.gov. Study protocols and some results can provide indirect comparisons on effective dosing.
  • Review Major Conference Abstracts: The American Association for Cancer Research (AACR) and American Society of Clinical Oncology (ASCO) annual meetings are key platforms for releasing new, often head-to-head, preclinical and clinical data.
  • Search for Recent Reviews: Look for recent (2023-2025) review articles in major journals on MDM2 inhibitors, which often include comparative tables and discuss the relative standing of each drug candidate.

References

validating Siremadlin PD biomarkers across different cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin's Activity and PD Biomarkers in Different Cancers

The table below consolidates the available preclinical and clinical data on this compound's efficacy and relevant PD biomarkers.

Cancer Model / Context Reported Efficacy / Response Associated PD Biomarkers & Mechanisms Evidence Level
Melanoma (Preclinical) High synergistic effect with Trametinib (MEK inhibitor) [1]. Synergy explained by DUSP6 suppression, leading to increased p53 phosphorylation and upregulated PUMA and BIM expression, increasing apoptosis [1]. In vitro (A375 cell line) and in silico PBPK/PD modeling [1] [2].
Acute Myeloid Leukemia (AML) (Clinical) Encouraging preliminary activity; complete responses observed [3] [4]. Induction of p53 pathway; on-target effect evidenced by dose-dependent thrombocytopenia [3] [4]. Phase I clinical trial (NCT02143635) [3] [4].
Liposarcoma (Clinical) Disease control in patients with advanced solid tumors [4]. Reactivation of wild-type p53 pathway in MDM2-amplified tumors [5] [6]. Phase I clinical trial (NCT02143635) and other early trials [4] [5].
Solid Tumors (General, Clinical) Limited activity; disease control rate of 36.5% in a Phase I study [4]. Reactivation of wild-type p53 pathway; on-target thrombocytopenia [4]. Phase I clinical trial (NCT02143635) [4].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for validating PD biomarkers for this compound.

In Vitro Synergy and Cytotoxicity Assay

This protocol is based on the study that evaluated the synergy between this compound and Trametinib in melanoma cells [1].

  • Cell Line: A375 human melanoma cell line (with BRAF V600E mutation and wild-type TP53).
  • Dosing: this compound and Trametinib are prepared in a combination matrix (e.g., a checkerboard pattern with serial dilutions of both drugs).
  • Viability Assessment: Cytotoxicity is measured using colorimetric (e.g., MTS assay) or real-time viability assays (e.g., RealTime-Glo MT Cell Viability Assay).
  • Data Analysis: The drug interaction is analyzed using software packages like SynergyFinder or the Synergy R package. These tools calculate synergy scores (e.g., δ-score in SynergyFinder or β-efficacy score in the MuSyC model) by comparing the observed combination effect to a reference model (e.g., Loewe additivity or Bliss independence) [1].
PBPK/PD Modeling for Clinical Translation

This methodology was used to translate in vitro synergy findings into predictions of human clinical efficacy [1] [2].

  • PBPK Model Development:
    • Gather in vitro absorption, distribution, metabolism, and excretion (ADME) data and in vivo animal PK data for both drugs.
    • Develop and validate a Physiologically Based Pharmacokinetic (PBPK) model for each drug in a simulator (e.g., Simcyp). The model should accurately predict human plasma concentration-time profiles.
  • PD Model Integration:
    • Incorporate the in vitro PD interaction (the synergy parameters from the cytotoxicity assays) into the PBPK model.
    • The PD endpoint is often tumor size reduction.
  • Virtual Clinical Trial Simulation:
    • Run the integrated PBPK/PD model in a virtual population representing the target patient group (e.g., melanoma patients) to simulate clinical outcomes and identify optimal dosing regimens [2].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathway and the translational workflow described in the search results.

G This compound This compound p53 p53 This compound->p53 Stabilizes & Activates MDM2 MDM2 This compound->MDM2 Inhibits Trametinib Trametinib Trametinib->p53 Enhances Phosphorylation DUSP6 DUSP6 Trametinib->DUSP6 Suppresses pERK pERK Trametinib->pERK Inhibits PUMA_BIM PUMA_BIM p53->PUMA_BIM Induces Expression MDM2->p53 Degrades DUSP6->p53 Suppresses Phosphorylation pERK->DUSP6 Activates Apoptosis Apoptosis PUMA_BIM->Apoptosis Promotes

G InVitro In Vitro Synergy Assay (A375 Melanoma Cells) PD_Interaction Quantify PD Interaction (Synergy Parameters) InVitro->PD_Interaction PK_Data Preclinical/Clinical PK Data PBPK_Model PBPK Model Development & Validation PK_Data->PBPK_Model Integrated_Model Integrated PBPK/PD Model PBPK_Model->Integrated_Model PD_Interaction->Integrated_Model Virtual_Trial Virtual Clinical Trial Simulation Integrated_Model->Virtual_Trial Clinical_Outcome Prediction of Clinical Efficacy & Dosing Virtual_Trial->Clinical_Outcome

Interpretation and Research Gaps

The data indicates that the primary PD biomarker for this compound is the reactivation of the wild-type p53 pathway. The consistent observation of thrombocytopenia in clinical trials is considered an on-target effect, further validating MDM2 inhibition [3] [4] [5]. The synergy with Trametinib in melanoma involves a distinct, p53-enhanced mechanism via DUSP6 suppression [1].

A significant gap in the available search results is the lack of a direct, systematic comparison of PD biomarkers (like gene expression changes in PUMA, BIM, or p21) across a panel of different cancer models. Most data comes from discrete studies.

To build a more complete comparison guide, you may need to:

  • Consult Specific Clinical Trial Records: Detailed biomarker data from clinical trials of this compound (e.g., NCT02143635, NCT03714958) may be available in clinical trial registries or subsequent publications.
  • Explore Broader MDM2 Inhibitor Literature: Insights can be drawn from studies on other MDM2 inhibitors (like idasanutlin, milademetan, or navtemadlin) in various cancers, though you would need to validate if these findings directly apply to this compound [7] [8] [5].

References

Siremadlin phase transition success rate benchmark comparison

Author: Smolecule Technical Support Team. Date: February 2026

Siremadlin Clinical Development Overview

Development Aspect Details
Developer Novartis [1]
Drug Target HDM2/p53 [1]
Key Indication Post-Polycythemia Vera Myelofibrosis (PPV-MF) [1]
Current Phase Phase II (for PPV-MF) [1]
Phase Transition Success Rate (PTSR) 58% (aligned with the indication benchmark for Phase II drugs in PPV-MF) [1]

Mechanism of Action and Experimental Evidence

This compound is a small molecule designed to selectively block the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2 (also known as HDM2 in humans) [2] [3].

Detailed Mechanism of Action

The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis. However, its activity is tightly controlled by MDM2, which binds to p53 and promotes its degradation [3]. This compound binds to MDM2, disrupting this interaction and leading to the stabilization and accumulation of active p53 in tumor cells that have a wild-type (non-mutated) TP53 gene [2] [3]. This activation triggers programmed cell death.

The diagram below illustrates this targeted pathway.

architecture This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 MDM2->p53 Normally Binds & Inactivates p53_Degradation p53 Degradation (via proteasome) p53->p53_Degradation Targeted for CellCycle_Apoptosis Cell Cycle Arrest & Apoptosis p53->CellCycle_Apoptosis Stabilized p53 Activates

Preclinical Experimental Protocol

A 2025 study evaluated this compound (HDM201) in Chronic Lymphocytic Leukemia (CLL) models, providing a clear example of the experimental methodology used in its development [2].

  • Cell Lines & Samples: The study used a panel of human B-cell leukemia lines (e.g., Nalm-6) with varying TP53 status (wild-type, heterozygous knockout, homozygous knockout), alongside primary CLL patient samples [2].
  • Compound Preparation: HDM201 was dissolved in DMSO to create a 20 mM stock solution, with subsequent aliquots stored at -20°C [2].
  • Viability Assay: Cells were plated and treated with a concentration range of HDM201 (0-10 µM) for 72 hours. Cell growth inhibition was assessed using an XTT assay kit, which measures metabolic activity as a proxy for viable cell count [2].
  • Key Findings: The study confirmed that TP53 wild-type and heterozygous cells were sensitive to this compound, while homozygous TP53-knockout and TP53-mutant cells exhibited significant resistance. This demonstrates the compound's reliance on a functional p53 pathway for its mechanism of action [2].

Clinical Trial Design and Findings

The first-in-human Phase I study (NCT02143635) established the foundation for this compound's clinical development by evaluating its safety and determining recommended doses for future studies [3] [4].

Phase I Clinical Trial Protocol
  • Patient Population: Adults with wild-type TP53 advanced solid tumors or hematologic malignancies (mostly Acute Myeloid Leukemia - AML) [3].
  • Study Design: A multicenter, open-label, dose-escalation study exploring multiple dosing regimens to compare pulsed high-dose versus fractionated low-dose schedules [3].
  • Dosing Regimens: Key regimens included:
    • Regimen 1A: Single dose every 21 days.
    • Regimen 1B: Dosing on days 1 and 8 of a 28-day cycle.
    • Regimen 2C: Dosing on days 1-7 of a 28-day cycle [3].
  • Primary Endpoint: Incidence of dose-limiting toxicities (DLTs) during the first treatment cycle [3].
Key Clinical Results and Identified Doses

The trial established Recommended Doses for Expansion (RDEs) for future studies, which are summarized below.

Dosing Regimen Recommended Dose for Expansion (RDE) Reported Response Rate (AML patients)
1A (Single dose, 21-day cycle) 250 mg 20.0% [3]
1B (Days 1 & 8, 28-day cycle) 120 mg 4.2% [3]
2C (Days 1-7, 28-day cycle) 45 mg 22.2% [3]
  • Safety Profile: The most common treatment-related adverse events were hematological, particularly thrombocytopenia and neutropenia, which are considered on-target effects of MDM2 inhibition due to p53's role in the bone marrow. Tumor lysis syndrome was also observed in some patients with hematologic malignancies [3].

Current Status and Future Directions

This compound's clinical development is ongoing, with research exploring its potential in various cancers and combination therapies.

  • Ongoing Combination Trial: A platform study (NCT04097821) is currently recruiting myelofibrosis patients to evaluate the safety and efficacy of this compound in combination with Ruxolitinib, an established JAK inhibitor [5]. This trial includes patients with Primary Myelofibrosis (PMF), Post-Essential Thrombocythemia Myelofibrosis (PET-MF), and Post-Polycythemia Vera Myelofibrosis (PPV-MF) [5].
  • Future Research: The future clinical utility of this compound will likely depend on identifying robust biomarkers for patient selection (primarily TP53 status) and developing effective combination regimens to broaden its efficacy and manage on-target toxicities [2] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

554.1236087 g/mol

Monoisotopic Mass

554.1236087 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0282IF4JC8

Wikipedia

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Dates

Last modified: 08-15-2023
1: Wu CE, Esfandiari A, Ho YH, Wang N, Mahdi AK, Aptullahoglu E, Lovat P, Lunec J. Targeting negative regulation of p53 by MDM2 and WIP1 as a therapeutic strategy in cutaneous melanoma. Br J Cancer. 2017 Dec 12. doi: 10.1038/bjc.2017.433. [Epub ahead of print] PubMed PMID: 29235570.
2: Holzer P. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs. Chimia (Aarau). 2017 Oct 25;71(10):716-721. doi: 10.2533/chimia.2017.716. PubMed PMID: 29070416.
3: Chapeau EA, Gembarska A, Durand EY, Mandon E, Estadieu C, Romanet V, Wiesmann M, Tiedt R, Lehar J, de Weck A, Rad R, Barys L, Jeay S, Ferretti S, Kauffmann A, Sutter E, Grevot A, Moulin P, Murakami M, Sellers WR, Hofmann F, Jensen MR. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf(-/-) mouse model. Proc Natl Acad Sci U S A. 2017 Mar 21;114(12):3151-3156. doi: 10.1073/pnas.1620262114. Epub 2017 Mar 6. PubMed PMID: 28265066; PubMed Central PMCID: PMC5373361.
4: Furet P, Masuya K, Kallen J, Stachyra-Valat T, Ruetz S, Guagnano V, Holzer P, Mah R, Stutz S, Vaupel A, Chène P, Jeay S, Schlapbach A. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorg Med Chem Lett. 2016 Oct 1;26(19):4837-4841. doi: 10.1016/j.bmcl.2016.08.010. Epub 2016 Aug 9. PubMed PMID: 27542305.

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